molecular formula C15H13N3O4S B7651217 MetRS-IN-1

MetRS-IN-1

Cat. No.: B7651217
M. Wt: 331.3 g/mol
InChI Key: KMWOUFLMUAYYDF-CAOOACKPSA-N
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Description

MetRS-IN-1 is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(E)-[[2-(thiophene-2-carbonylamino)acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-13(9-16-14(20)12-2-1-7-23-12)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,20)(H,18,19)(H,21,22)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWOUFLMUAYYDF-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methionyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not contain specific data for a compound designated "MetRS-IN-1". Therefore, this guide utilizes the well-characterized, potent, and selective bacterial Methionyl-tRNA Synthetase (MetRS) inhibitor, REP8839 , as a representative example to provide a comprehensive overview of the mechanism of action for this class of compounds. The data and protocols presented herein are based on published studies of REP8839 and other closely related MetRS inhibitors.

Core Mechanism of Action

Methionyl-tRNA synthetase (MetRS) is a vital enzyme in all living organisms, belonging to the aminoacyl-tRNA synthetase (aaRS) family. Its primary function is to catalyze the attachment of the amino acid methionine to its cognate transfer RNA (tRNAMet). This two-step process is fundamental for the initiation and elongation stages of protein synthesis.[1][2]

  • Activation Step: Methionine and ATP bind to the active site of MetRS, leading to the formation of a methionyl-adenylate intermediate and the release of pyrophosphate (PPi).

    • Methionine + ATP ↔ Methionyl-adenylate + PPi[2]

  • Transfer Step: The activated methionyl group is then transferred from the adenylate intermediate to the 3' end of tRNAMet, forming Met-tRNAMet and releasing AMP.

    • Methionyl-adenylate + tRNA^Met → Met-tRNA^Met + AMP[2]

By catalyzing this reaction, MetRS ensures the correct incorporation of methionine into nascent polypeptide chains. Inhibition of this enzyme halts protein synthesis, leading to cellular dysfunction and ultimately, cell death, making it an attractive target for antimicrobial agents.[1][3]

REP8839 exerts its antibacterial effect by selectively inhibiting bacterial MetRS.[2] Its mechanism is characterized by a dual-inhibitory pattern:

  • Competitive Inhibition with respect to Methionine: REP8839 competes with the natural substrate, methionine, for binding to the enzyme's active site.

  • Uncompetitive Inhibition with respect to ATP: REP8839 preferentially binds to the enzyme-ATP complex. This means that higher physiological concentrations of ATP actually enhance the binding and inhibitory potency of the compound.[2]

This mechanism provides a potent and selective means of disrupting bacterial protein synthesis, as REP8839 shows significantly higher affinity for bacterial type 1 MetRS (MetRS1) found in many Gram-positive pathogens, compared to human cytoplasmic and mitochondrial MetRS orthologs.[2]

MetRS Catalytic Cycle and Inhibition by REP8839 cluster_cycle Canonical Pathway cluster_inhibition Inhibition Pathway MetRS MetRS (Enzyme) MetRS_Met_ATP MetRS-Met-ATP (Ternary Complex) MetRS->MetRS_Met_ATP Forms MetRS_ATP MetRS-ATP (Binary Complex) MetRS->MetRS_ATP Binds Met Methionine Met->MetRS_Met_ATP Binds ATP ATP ATP->MetRS_Met_ATP Binds ATP->MetRS_ATP Met_AMP Methionyl-adenylate + PPi MetRS_Met_ATP->Met_AMP Reaction 1 Met_tRNA Met-tRNA^Met (Charged tRNA) Met_AMP->Met_tRNA Reaction 2 tRNA tRNA^Met tRNA->Met_tRNA Binds Protein Protein Synthesis Met_tRNA->Protein Leads to Inhibited_Complex MetRS-ATP-REP8839 (Inhibited Complex) MetRS_ATP->Inhibited_Complex Binds (Uncompetitive) REP8839 REP8839 (Inhibitor) REP8839->Inhibited_Complex Inhibited_Complex->Met_AMP Blocks Reaction 1

Caption: MetRS catalytic cycle and the dual-inhibitory mechanism of REP8839.

Quantitative Data Summary

The potency and selectivity of MetRS inhibitors like REP8839 have been quantified through various enzymatic and microbiological assays.

Table 1: Enzymatic Inhibition Constants for REP8839

This table summarizes the inhibitory constant (Ki) and Michaelis constants (Km) for REP8839 against S. aureus MetRS. The low picomolar Ki value highlights its potent enzymatic inhibition.

ParameterSubstrateValueEnzyme Source
Ki REP883910 pMS. aureus MetRS
Km Methionine5.2 µMS. aureus MetRS
Km ATP130 µMS. aureus MetRS
Data sourced from Antimicrobial Agents and Chemotherapy.[2]
Table 2: In Vitro Antibacterial Activity (MICs)

This table presents the Minimum Inhibitory Concentrations (MICs) of MetRS inhibitors against a panel of Gram-positive bacteria, demonstrating their potent whole-cell activity.

OrganismStrain TypeCompound 1717 (µg/mL)Compound 2144 (µg/mL)
Staphylococcus aureusMSSA0.160.08
Staphylococcus aureusMRSA0.16 - 0.320.08 - 0.16
Staphylococcus epidermidis-0.080.04
Enterococcus faecalisVSE0.160.08
Enterococcus faeciumVRE0.320.16
Data for representative MetRS inhibitors sourced from ACS Infectious Diseases.[3]

Key Experimental Protocols

The mechanism of action and inhibitory characteristics of MetRS inhibitors are elucidated through several key biochemical and microbiological assays.

ATP:PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the methionyl-adenylate intermediate. It is crucial for determining enzyme kinetics and the mode of inhibition with respect to ATP and methionine.

Principle: The assay quantifies the rate of ATP-PPi exchange by measuring the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP, which is dependent on the presence of the cognate amino acid (methionine).

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, DTT, the MetRS enzyme, and varying concentrations of ATP and methionine.

  • Inhibitor Addition: For inhibition studies, add the inhibitor (e.g., REP8839) at various concentrations to the reaction mixture.

  • Initiation: Start the reaction by adding [32P]PPi.

  • Incubation: Incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding a quenching solution containing trichloroacetic acid (TCA), activated charcoal, and perchloric acid. This mixture precipitates the radiolabeled ATP ([32P]ATP) onto the charcoal while unincorporated [32P]PPi remains in the supernatant.

  • Washing: Pellet the charcoal by centrifugation and wash it multiple times with a wash buffer (e.g., sodium phosphate) to remove any remaining free [32P]PPi.

  • Quantification: Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [32P]ATP formed and thus to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against substrate or inhibitor concentration to determine Km, IC50, and Ki values. To determine the mode of inhibition, perform the assay with varying concentrations of one substrate (e.g., ATP) while keeping the other (methionine) at a saturating concentration, and vice-versa.[2]

Workflow for ATP:PPi Exchange Assay start Prepare Reaction Mix (Buffer, MetRS, Met, ATP, Inhibitor) initiate Initiate with [³²P]PPi start->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction (TCA, Charcoal) incubate->quench wash Wash Charcoal to Remove Free [³²P]PPi quench->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Determine Km, Ki) count->analyze

Caption: Generalized workflow for the ATP:PPi exchange assay.

Macromolecular Synthesis Assay

This whole-cell assay confirms that the inhibitor's antibacterial activity is due to the specific inhibition of protein synthesis.

Principle: The assay measures the incorporation of radiolabeled precursors into major macromolecules (DNA, RNA, protein, and cell wall). A selective inhibitor of protein synthesis will reduce the incorporation of a radiolabeled amino acid but not precursors for other pathways.

Detailed Protocol:

  • Cell Culture: Grow a bacterial culture (e.g., S. aureus) to the mid-logarithmic phase.

  • Inhibitor Treatment: Aliquot the culture into separate tubes and treat with the MetRS inhibitor at a concentration several times its MIC. Include a positive control (e.g., linezolid for protein synthesis inhibition) and a negative (vehicle) control.

  • Precursor Addition: To each tube, add a specific radiolabeled precursor:

    • Protein Synthesis: [3H]lysine or [3H]leucine

    • DNA Synthesis: [3H]thymidine

    • RNA Synthesis: [3H]uridine

    • Cell Wall Synthesis: [14C]N-acetylglucosamine

  • Incubation: Incubate the cultures for a short period (e.g., 15-60 minutes) to allow for precursor incorporation.

  • Precipitation: Stop the incorporation by adding cold 5-10% trichloroacetic acid (TCA). This precipitates the large macromolecules while small, unincorporated precursors remain soluble.

  • Collection: Collect the precipitate by filtering the mixture through a glass microfiber filter.

  • Washing: Wash the filters with cold TCA and then ethanol to remove any remaining soluble radioactivity.

  • Quantification: Place the dried filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactive counts from inhibitor-treated samples to the vehicle control. A significant reduction only in the [3H]lysine incorporation indicates specific inhibition of protein synthesis.[3]

Workflow for Macromolecular Synthesis Assay start Grow Bacterial Culture to Mid-Log Phase split Aliquot Culture and Add Inhibitor/Controls start->split add_precursors Add Radiolabeled Precursors ([³H]Lysine, [³H]Thymidine, etc.) split->add_precursors incubate Incubate for Incorporation add_precursors->incubate precipitate Precipitate Macromolecules with Cold TCA incubate->precipitate filter_wash Filter and Wash to Collect Precipitate precipitate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Compare Treated vs. Control to Determine Specificity quantify->analyze

Caption: Generalized workflow for the macromolecular synthesis assay.

References

An In-depth Technical Guide to the Function of Methionyl-tRNA Synthetase (MetRS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of methionine to its cognate tRNA (tRNAMet). This function is vital for the initiation and elongation stages of translation in all living organisms. The essential nature of MetRS has made it an attractive target for the development of novel therapeutic agents, particularly antimicrobials. While information on a specific compound designated "MetRS-IN-1" is not publicly available, this guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of well-characterized MetRS inhibitors, serving as a valuable resource for researchers in the field.

MetRS inhibitors disrupt protein synthesis, leading to cellular dysfunction and death, which makes them promising candidates for treating bacterial, fungal, and parasitic infections.[1] A key advantage in targeting microbial MetRS is the structural difference between the prokaryotic/lower eukaryotic enzymes and the human cytoplasmic MetRS, allowing for the design of selective inhibitors with reduced host toxicity.[1][2]

Core Function and Mechanism of Action

The primary function of MetRS inhibitors is to block the catalytic activity of the MetRS enzyme.[1] This inhibition prevents the formation of methionyl-tRNAMet, thereby halting protein synthesis.[1] These inhibitors can act through various mechanisms:

  • Competitive Inhibition: Some inhibitors mimic the natural substrates of MetRS, such as methionine or ATP, and bind to the active site, directly competing with the endogenous molecules.[1] For example, the inhibitor REP8839 is competitive with respect to methionine.

  • Uncompetitive Inhibition: Other inhibitors bind to the enzyme-substrate complex. REP8839, for instance, exhibits uncompetitive binding with respect to ATP, meaning it binds more tightly when ATP is already bound to the enzyme.

  • Allosteric Inhibition: Some compounds may bind to sites on the enzyme other than the active site (allosteric sites), inducing conformational changes that decrease the enzyme's activity.[1]

The inhibition of MetRS leads to a bacteriostatic or bactericidal effect in bacteria, and similar growth-inhibitory effects in other pathogens like protozoa.[2][3]

Quantitative Data on MetRS Inhibitors

The potency and efficacy of MetRS inhibitors are quantified using various parameters. The following tables summarize key data for several representative MetRS inhibitors from the literature.

Table 1: In Vitro Enzyme Inhibition and Antibacterial Activity of Selected MetRS Inhibitors

CompoundTarget OrganismEnzyme IC50 (nM)MIC (µg/mL)Reference
REP8839 Staphylococcus aureus0.01 (Ki)Not specified in snippet
MRS-2541 Staphylococcus aureus<300.063 - 0.5[4][5]
MRS-1717 Staphylococcus aureus<25<0.3[2]
MRS-2144 Staphylococcus aureus<25<0.3[2]
Compound 99356418 Giardia intestinalis445Not specified in snippet[6]
Compound 3718852 Giardia intestinalis2,135Not specified in snippet[6]

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: In Vivo Efficacy of Selected MetRS Inhibitors

CompoundAnimal ModelDosingEfficacyReference
MRS-2541 Mouse thigh infection (S. aureus and S. pyogenes)50 mg/kg orally every 8 hoursComparable to linezolid[4][5]
MRS-1717 Staphylococcus aureus murine thigh infection modelOral gavage3- to 4-log decrease in bacterial load[2]
MRS-2144 Staphylococcus aureus murine thigh infection modelOral gavage3- to 4-log decrease in bacterial load[2]

Experimental Protocols

The characterization of MetRS inhibitors involves a series of in vitro and in vivo experiments to determine their mechanism of action, potency, selectivity, and efficacy.

1. Enzyme Inhibition Assays

  • Aminoacylation Assay: This assay directly measures the enzymatic activity of MetRS by quantifying the attachment of a radiolabeled amino acid (e.g., [3H]L-methionine) to its tRNA.

    • Protocol Outline:

      • Prepare a reaction mixture containing recombinant MetRS enzyme, [3H]L-methionine, ATP, and total tRNA in a suitable buffer.

      • Add the test inhibitor at various concentrations.

      • Incubate the reaction for a defined period (e.g., 60 minutes) at a specific temperature.

      • Precipitate the tRNA and bound radiolabeled methionine using an acid (e.g., trichloroacetic acid).

      • Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.

      • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[3]

  • ATP:PPi Exchange Assay: This assay measures the first step of the aminoacylation reaction, the formation of methionyl-adenylate and pyrophosphate (PPi) from methionine and ATP.

    • Protocol Outline:

      • Prepare a reaction mixture containing MetRS, methionine, ATP, and radiolabeled pyrophosphate ([32P]PPi).

      • Add the inhibitor at various concentrations.

      • Incubate the reaction to allow the exchange reaction to occur.

      • Adsorb the unreacted [32P]ATP onto activated charcoal and remove by filtration.

      • Measure the radioactivity of the filtrate, which corresponds to the amount of [32P]ATP formed.

      • Determine the IC50 by analyzing the inhibition at different inhibitor concentrations.

  • ATP Depletion Assay: This is a high-throughput screening-compatible assay that measures the consumption of ATP during the aminoacylation reaction.

    • Protocol Outline:

      • Set up the aminoacylation reaction as described above (without radiolabels).

      • After the incubation period, add a reagent that detects the remaining ATP (e.g., a luciferase/luciferin-based system that produces light in proportion to the ATP concentration).

      • Measure the luminescence to determine the amount of ATP consumed.

      • A decrease in ATP consumption in the presence of an inhibitor indicates enzymatic inhibition.[5][7]

2. Cell-Based Assays

  • Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of an inhibitor that prevents the visible growth of a microorganism.

    • Protocol Outline:

      • Prepare serial dilutions of the inhibitor in a liquid growth medium in a 96-well plate.

      • Inoculate each well with a standardized suspension of the target microorganism.

      • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria).

      • The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.[5]

  • Macromolecular Synthesis Assay: This assay confirms the mechanism of action by measuring the incorporation of radiolabeled precursors into major classes of macromolecules (DNA, RNA, protein, and cell wall).

    • Protocol Outline:

      • Culture the target microorganism in the presence of the inhibitor.

      • Add radiolabeled precursors (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]lysine for protein).

      • After an incubation period, precipitate the macromolecules and measure the incorporated radioactivity for each class.

      • A specific inhibition of protein synthesis (i.e., reduced incorporation of [3H]lysine) would be expected for a MetRS inhibitor.

Visualizations

Signaling Pathway

MetRS_Inhibition_Pathway Met Methionine MetRS MetRS (Methionyl-tRNA Synthetase) Met->MetRS ATP ATP ATP->MetRS tRNA tRNA(Met) tRNA->MetRS Met_AMP Methionyl-adenylate MetRS->Met_AMP  PPi Met_tRNA Methionyl-tRNA(Met) MetRS->Met_tRNA  AMP Blocked Inhibition Met_AMP->MetRS Ribosome Ribosome Met_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor MetRS Inhibitor Inhibitor->MetRS

Caption: Mechanism of Action of MetRS Inhibitors.

Experimental Workflow

MetRS_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_cell Cell-Based Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay Enzyme Inhibition Assay (e.g., Aminoacylation) IC50 Determine IC50 EnzymeAssay->IC50 MICAssay MIC Determination IC50->MICAssay Selectivity Selectivity Assay (vs. human MetRS) SelectivityResult Assess Selectivity Selectivity->SelectivityResult MICResult Determine MIC MICAssay->MICResult AnimalModel Animal Model of Infection (e.g., Murine Thigh Model) MICResult->AnimalModel MacromolecularAssay Macromolecular Synthesis Assay MoA Confirm Mechanism of Action MacromolecularAssay->MoA Efficacy Assess Efficacy (e.g., bacterial load reduction) AnimalModel->Efficacy Toxicity Assess Toxicity AnimalModel->Toxicity

Caption: Experimental Workflow for MetRS Inhibitor Characterization.

References

MetRS-IN-1: A Technical Primer on a Novel Methionyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MetRS-IN-1, also identified as Compound 27, has emerged as a noteworthy inhibitor of Escherichia coli (E. coli) methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis. Its discovery through pharmacophore-based virtual screening highlights a promising avenue for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Mechanism of Action

This compound was identified through a pharmacophore-based virtual screening of a commercial chemical database. This computational approach aimed to discover novel scaffolds that could bind to the active site of MetRS, thereby inhibiting its function. The fundamental role of MetRS is to catalyze the attachment of methionine to its corresponding tRNA, a critical step in the initiation and elongation of protein synthesis.[1] By inhibiting this enzyme, this compound effectively halts protein production, leading to bacterial cell growth inhibition.[1]

The discovery of this compound originated from a study by Kim et al., where a pharmacophore model was constructed based on the structure of methionyl adenylate, the intermediate in the MetRS-catalyzed reaction. This model was used to screen a chemical library, leading to the identification of several potential inhibitors, with this compound being the most potent among them.

Signaling Pathway Context

The primary signaling pathway disrupted by this compound is the protein synthesis pathway . This fundamental cellular process involves the transcription of genetic information from DNA to messenger RNA (mRNA) and the subsequent translation of mRNA into proteins by ribosomes. Aminoacyl-tRNA synthetases, such as MetRS, are crucial players in the translation phase, ensuring the correct amino acid is incorporated into the growing polypeptide chain.

protein_synthesis_inhibition mRNA mRNA Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Met_tRNA Met-tRNA^Met Met_tRNA->Ribosome Met Methionine MetRS MetRS Met->MetRS ATP ATP ATP->MetRS tRNA tRNA^Met Met_AMP Methionyl-adenylate MetRS->Met_AMP + PPi Met_AMP->Met_tRNA + tRNA^Met - AMP MetRS_IN_1 This compound MetRS_IN_1->MetRS Inhibition

Figure 1: Inhibition of Protein Synthesis by this compound.

Chemical Synthesis

While the original discovery of this compound was from a commercially available library, a plausible synthetic route for its chemical structure, 4-(((5-(2-chlorophenyl)furan-2-yl)methyl)amino)benzoic acid, can be proposed based on established organic chemistry principles. A potential retrosynthetic analysis suggests a reductive amination reaction as a key step.

The synthesis could involve the reaction of 5-(2-chlorophenyl)furan-2-carbaldehyde with 4-aminobenzoic acid under reductive amination conditions. This would typically involve the formation of a Schiff base intermediate, which is then reduced to the final secondary amine product.

Quantitative Data

The primary quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50) against E. coli MetRS.

Compound Target Enzyme IC50 (nM)
This compoundE. coli MetRS237

Table 1: In vitro inhibitory activity of this compound.

At present, publicly available data on the antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) of this compound against various bacterial strains is limited. Further studies are required to fully characterize its spectrum of activity and potential as an antibiotic.

Experimental Protocols

The following sections detail the key experimental methodologies for the evaluation of this compound.

E. coli MetRS Inhibition Assay

The inhibitory activity of this compound against E. coli MetRS was determined using a radioisotope-based aminoacylation assay. This assay measures the incorporation of radiolabeled methionine into tRNA.

Materials:

  • E. coli MetRS enzyme

  • [³⁵S]Methionine

  • Total E. coli tRNA

  • ATP (Adenosine triphosphate)

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • NH₄Cl

  • Bovine Serum Albumin (BSA)

  • EDTA

  • Scintillation proximity assay (SPA) beads

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare an assay mixture containing HEPES buffer, MgCl₂, NH₄Cl, BSA, ATP, total E. coli tRNA, methionine, and [³⁵S]methionine.

  • Add the assay mixture to a 96-well plate containing various concentrations of this compound.

  • Initiate the reaction by adding the diluted E. coli MetRS enzyme to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a suspension of SPA beads in a sodium citrate solution.

  • Allow the beads to settle for at least 45 minutes.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The general workflow for the discovery and initial characterization of this compound is depicted below.

experimental_workflow start Pharmacophore Model Generation (based on methionyl adenylate) vs Virtual Screening of Chemical Database start->vs hit_id Hit Identification vs->hit_id synthesis Synthesis/Acquisition of Hit Compounds hit_id->synthesis in_vitro_assay In Vitro MetRS Inhibition Assay synthesis->in_vitro_assay sar Structure-Activity Relationship (SAR) Analysis in_vitro_assay->sar lead_compound Identification of This compound (Compound 27) sar->lead_compound

Figure 2: Discovery workflow for this compound.

Conclusion

This compound represents a promising starting point for the development of novel antibacterial agents targeting the essential enzyme MetRS. Its discovery through a rational, structure-based virtual screening approach demonstrates the power of computational methods in modern drug discovery. While further studies are needed to fully elucidate its antibacterial spectrum, mechanism of resistance, and in vivo efficacy, the initial data on its potent enzymatic inhibition provide a solid foundation for future research and optimization efforts. This technical guide serves as a core resource for scientists and researchers engaged in the pursuit of new and effective treatments for bacterial infections.

References

The Pivotal Role of Methionyl-tRNA Synthetase (MetRS) in Bacterial Viability: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methionyl-tRNA synthetase (MetRS), an essential enzyme in the aminoacyl-tRNA synthetase (aaRS) family, plays a critical and indispensable role in bacterial viability. Its primary function is to catalyze the attachment of methionine to its cognate tRNA (tRNAMet), a crucial step in the initiation and elongation phases of protein synthesis. The fidelity of this process is paramount for the production of functional proteins, making MetRS a linchpin of cellular life. Consequently, the inhibition of MetRS leads to a cascade of events culminating in the cessation of protein synthesis and, ultimately, bacterial cell death.[1][2][3] This central role has positioned bacterial MetRS as a compelling and validated target for the development of novel antibacterial agents, particularly in the face of rising antibiotic resistance. This technical guide provides an in-depth exploration of the core functions of MetRS in bacteria, detailing its impact on viability, presenting quantitative data on its inhibition, outlining key experimental protocols, and visualizing the associated biological and experimental workflows.

The Core Function of MetRS in Bacterial Protein Synthesis

MetRS is a class I aaRS that executes a two-step reaction to ensure the faithful translation of the genetic code.[4][5]

  • Methionine Activation: In the first step, MetRS utilizes ATP to adenylate methionine, forming a methionyl-adenylate intermediate and releasing pyrophosphate (PPi).[4][5]

  • tRNA Charging: The activated methionine is then transferred to the 3'-CCA end of its cognate tRNAMet, producing methionyl-tRNAMet (Met-tRNAMet) and releasing AMP.[4][5]

This charged Met-tRNAMet is then delivered to the ribosome, where it participates in the initiation of protein synthesis (as formylmethionyl-tRNA in bacteria) and the incorporation of methionine residues into the growing polypeptide chain during elongation.[6]

Essentiality for Bacterial Viability

The function of MetRS is absolutely essential for bacterial survival. Disruption of MetRS activity directly inhibits protein synthesis, a process vital for all cellular functions, including growth, replication, and maintenance.[1][2] The inability to synthesize proteins leads to a rapid bacteriostatic effect, halting bacterial proliferation, and can be bactericidal at higher concentrations.[7][8] The critical nature of MetRS is underscored by the fact that it is a single-copy gene in most bacteria, with no redundant pathways to compensate for its loss of function.

Signaling Pathway of MetRS in Protein Synthesis

The canonical role of MetRS is central to the protein synthesis pathway. The following diagram illustrates the key steps.

MetRS_Pathway cluster_reactants cluster_enzyme cluster_products cluster_downstream Met Methionine MetRS MetRS Met->MetRS ATP ATP ATP->MetRS tRNA tRNA_Met tRNA->MetRS Met_AMP Methionyl-AMP MetRS->Met_AMP Step 1 PPi PPi MetRS->PPi Met_tRNA Met-tRNA_Met MetRS->Met_tRNA Step 2 AMP AMP MetRS->AMP Ribosome Ribosome Met_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Figure 1: Simplified signaling pathway of MetRS in protein synthesis.

Quantitative Impact of MetRS Inhibition on Bacterial Viability

The inhibition of MetRS has a quantifiable impact on bacterial growth and survival. This is typically measured through the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and by observing the effects on bacterial growth curves.

MetRS Inhibitor Potency Data

The following tables summarize the in vitro potency of various MetRS inhibitors against common Gram-positive and Gram-negative bacteria.

Table 1: Inhibitory Activity of MetRS Inhibitors against Staphylococcus aureus

CompoundTargetIC50 (nM)Ki (pM)MIC (µg/mL)Reference
REP8839MetRS<25100.12[4][7]
Compound 1717MetRS<25-≤1.3[7]
Compound 2144MetRS<25-≤1.3[7]
MRS-2541MetRS--0.063 - 0.5[9]

Table 2: Inhibitory Activity of MetRS Inhibitors against Escherichia coli

CompoundTargetIC50 (µM)Ki (µM)MIC (µg/mL)Reference
REP8839MetRS>20>10>64[4]
Compound 1717MetRS-->64[7]
MRS-2541MetRS-->8[9]

Note: The higher MIC and Ki values for E. coli reflect the difference in the MetRS enzyme structure between Gram-positive and Gram-negative bacteria, making many inhibitors less effective against the latter.[7]

Effect of MetRS Inhibition on Bacterial Growth

Inhibition of MetRS typically results in a bacteriostatic effect at lower concentrations, meaning it inhibits bacterial growth without directly killing the cells. At higher concentrations (often >4x MIC), a bactericidal effect, defined as a ≥99.9% reduction in the initial inoculum, can be observed.[7][8][10] The effect on bacterial growth can be visualized through growth curve analysis, where the addition of a MetRS inhibitor leads to a dose-dependent decrease in the rate and extent of bacterial proliferation.[11][12]

Experimental Protocols for Studying MetRS

A variety of in vitro and in vivo assays are employed to study the function of MetRS and to evaluate the efficacy of its inhibitors.

MetRS Enzyme Kinetics Assay (ATP-PPi Exchange Assay)

This assay measures the first step of the MetRS reaction, the formation of the methionyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer (e.g., 100 mM Na-HEPES, pH 7.2, 30 mM KCl, 10 mM MgCl2, 2 mM NaF), 2 mM ATP, varying concentrations of methionine, and the MetRS enzyme (25–100 nM).[13] For inhibitor studies, include varying concentrations of the test compound.

  • Initiation: Start the reaction by adding 2 mM [32P]PPi (specific activity ~2 cpm/pmol).[13]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., a mixture of perchloric acid, pyrophosphate, and activated charcoal).

  • Separation: The activated charcoal binds the [32P]ATP formed, while the unincorporated [32P]PPi remains in the supernatant. Pellet the charcoal by centrifugation.

  • Quantification: Measure the radioactivity in the charcoal pellet using a scintillation counter to determine the amount of [32P]ATP formed.

  • Data Analysis: Calculate the initial velocity of the reaction and determine kinetic parameters (Km, Vmax) or inhibition constants (Ki, IC50) by fitting the data to appropriate enzyme kinetic models.[4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[14]

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 105 CFU/mL).[14]

  • Serial Dilution of Inhibitor: Prepare a two-fold serial dilution of the MetRS inhibitor in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the inhibitor in which no visible bacterial growth (turbidity) is observed.[14][15]

Macromolecular Synthesis Assay

This assay determines the specific cellular pathway targeted by an inhibitor by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall.

Protocol:

  • Bacterial Culture and Treatment: Grow a bacterial culture to early-log phase and distribute it into separate tubes. Add the MetRS inhibitor at a concentration that inhibits growth (e.g., 4x MIC). Include positive controls for each pathway (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, linezolid for protein synthesis).[7]

  • Radiolabeling: To each tube, add a specific radiolabeled precursor:

    • [3H]thymidine for DNA synthesis

    • [3H]uridine for RNA synthesis

    • [3H]lysine or [35S]methionine for protein synthesis[7][13]

    • [14C]N-acetylglucosamine for cell wall synthesis

  • Time-Course Sampling: At various time points, remove aliquots from each tube.

  • Precipitation: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

  • Filtration and Washing: Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabel.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time for each condition. A specific inhibition of protein synthesis will be observed as a significant reduction in the incorporation of the radiolabeled amino acid in the presence of the MetRS inhibitor.[7]

Visualizing Workflows and Relationships

Experimental Workflow for Validating MetRS as a Drug Target

The following diagram outlines the typical experimental workflow for identifying and validating a novel enzyme, such as MetRS, as a viable antibacterial drug target.

Drug_Target_Validation cluster_discovery Target Identification & Validation cluster_screening Lead Discovery cluster_preclinical Preclinical Development A Genomic Analysis (Essential Gene Identification) B Biochemical Characterization (Enzyme is essential for viability) A->B C Structural Biology (Determine 3D structure) B->C D High-Throughput Screening (HTS) (Identify initial hits) C->D E Structure-Activity Relationship (SAR) (Optimize lead compounds) D->E F In Vitro Characterization (MIC, MBC, MoA) E->F G In Vivo Efficacy Models (Animal infection models) F->G H ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H

Figure 2: Experimental workflow for drug target validation.
Workflow for Characterizing a Novel MetRS Inhibitor

This diagram details the specific experimental pipeline for characterizing a newly discovered inhibitor of MetRS.

Inhibitor_Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_resistance Resistance Studies A Enzyme Kinetics Assay (Determine IC50, Ki) B Selectivity Assays (Bacterial vs. Human MetRS) A->B C MIC Determination (S. aureus, E. coli, etc.) A->C D Macromolecular Synthesis Assay (Confirm MoA) C->D F Spontaneous Resistance Frequency C->F E Bactericidal/Bacteriostatic Assay (Determine MBC/MIC ratio) D->E G Genotypic Analysis of Mutants (Identify mutations in metS gene) F->G

Figure 3: Workflow for characterizing a novel MetRS inhibitor.
Logical Relationship for MetRS as a Drug Target

This diagram illustrates the logical connections that establish MetRS as a strong candidate for antibacterial drug development.

Logical_Relationship A MetRS is essential for bacterial protein synthesis C Inhibition of MetRS blocks protein synthesis A->C B Protein synthesis is essential for bacterial viability D Blockage of protein synthesis leads to bacterial cell death or growth arrest B->D C->D G MetRS is a viable antibacterial drug target D->G E Bacterial MetRS has structural differences from human MetRS F Selective inhibitors can be developed E->F F->G

References

An In-depth Technical Guide to the Target Binding Site of REP8839, a Novel Methionyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target binding site and mechanism of action of REP8839, a potent and selective inhibitor of bacterial methionyl-tRNA synthetase (MetRS). REP8839 exhibits significant promise as a topical antibacterial agent, particularly against Gram-positive pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). This document synthesizes key findings from structural biology, enzyme kinetics, and microbiological studies to offer a detailed understanding of how REP8839 interacts with its molecular target. The guide includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Methionyl-tRNA Synthetase as a Drug Target

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein biosynthesis. It belongs to the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for the specific attachment of amino acids to their cognate tRNAs. This two-step process, known as aminoacylation, is essential for the accurate translation of the genetic code.[1] The inhibition of MetRS leads to the cessation of protein synthesis, resulting in bacteriostasis and, ultimately, bacterial cell death. The structural differences between bacterial and human MetRS enzymes allow for the development of selective inhibitors with minimal off-target effects, making it an attractive target for novel antibacterial agents.[2][3]

REP8839: A Potent Inhibitor of S. aureus MetRS

REP8839 is a diaryldiamine compound that has demonstrated potent inhibitory activity against Staphylococcus aureus MetRS (SaMetRS).[2][4] It is a selective inhibitor of the MetRS1 subtype, which is found in many Gram-positive bacteria, while showing significantly less activity against the MetRS2 subtype present in many Gram-negative bacteria and human cytoplasmic MetRS.[2][3] This selectivity contributes to its favorable safety profile.

The REP8839 Binding Site on S. aureus MetRS

While a co-crystal structure of REP8839 bound to S. aureus MetRS is not publicly available, a substantial body of evidence from homology modeling, mutational analysis, and kinetic studies has elucidated the key features of its binding site.

3.1. Location within the Active Site

Studies have shown that REP8839 binds within the active site of SaMetRS.[5] More specifically, crystallographic studies of related diaryldiamine compounds suggest that they occupy an enlarged amino acid binding pocket and a novel auxiliary pocket adjacent to the tRNA acceptor arm binding site.[2][6] This dual-pocket occupancy is a key feature of its potent inhibitory activity.

3.2. Key Interacting Residues Inferred from Resistance Mutations

Mutations conferring resistance to REP8839 in S. aureus have been mapped to the metS gene, which encodes MetRS. These mutations result in amino acid substitutions in residues located around the modeled active site, providing strong evidence for their involvement in inhibitor binding.[4][5] For instance, mutations at positions G54 and I57 have been frequently observed to cause a significant increase in the minimum inhibitory concentration (MIC) of REP8839.[5] These residues are believed to line the hydrophobic pocket where REP8839 binds. The substitution of these residues with bulkier or more polar side chains is thought to reduce the binding affinity of the inhibitor.[5]

Mechanism of Action and Enzyme Kinetics

The inhibitory mechanism of REP8839 has been well-characterized through detailed enzyme kinetic studies.

4.1. Competitive Inhibition with Respect to Methionine

REP8839 acts as a competitive inhibitor with respect to the amino acid substrate, methionine.[2][4] This indicates that REP8839 directly competes with methionine for binding to the active site of MetRS.

4.2. Uncompetitive Inhibition with Respect to ATP

Interestingly, REP8839 exhibits an uncompetitive mode of inhibition with respect to ATP.[2][4] This suggests that REP8839 preferentially binds to the MetRS-ATP complex. This mechanism implies that higher intracellular concentrations of ATP would enhance the binding of REP8839, a potentially advantageous characteristic for its antibacterial efficacy.[2][4]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of REP8839 with S. aureus MetRS.

Table 1: Inhibition Constants and Potency of REP8839 against S. aureus MetRS

ParameterValueReference(s)
Ki 10 pM[2][4]
IC50 <1.9 nM[5][7]

Table 2: Selectivity of REP8839 for Bacterial vs. Human MetRS

MetRS OrthologInhibitionSelectivity vs. S. aureus MetRSReference(s)
S. aureus MetRS (MetRS1) Potent (Ki = 10 pM)-[2][4]
Human mitochondrial MetRS 1,000-fold weaker1,000x[2][4]
Human cytoplasmic MetRS Not detectable>1,000,000x[2][4]
E. coli MetRS (MetRS2) WeakSignificantly lower potency[5]
H. influenzae MetRS (MetRS2) WeakSignificantly lower potency[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of REP8839 to MetRS.

6.1. MetRS Enzyme Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of an inhibitor to prevent the charging of tRNA with methionine.

  • Reaction Mixture (50 µL):

    • 65 mM Tris-HCl, pH 8.0

    • 80 mM KCl

    • 10 mM Magnesium Acetate

    • 2.5 mM Dithiothreitol (DTT)

    • 5 mM ATP

    • 1 mg/mL E. coli tRNA

    • 0.25 mg/mL Bovine Serum Albumin (BSA)

    • 7 µM L-[3H]Methionine (or other radiolabeled methionine)

    • Purified S. aureus MetRS enzyme (e.g., 1.5 nM)[5]

    • REP8839 (serially diluted in DMSO, final concentration 8%)[4]

  • Procedure:

    • Add all reaction components except the enzyme and radiolabeled methionine to a 96-well plate.

    • Add REP8839 or DMSO (for control) to the appropriate wells.

    • Initiate the reaction by adding the MetRS enzyme and L-[3H]Methionine.

    • Incubate at 23°C for 15 minutes.[5]

    • Stop the reaction by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA).

    • Precipitate the tRNA on glass fiber filters and wash with cold 5% TCA and then ethanol.

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

6.2. Isothermal Titration Calorimetry (ITC) - Representative Protocol

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Instrumentation: A high-sensitivity isothermal titration calorimeter.

  • Sample Preparation:

    • Dialyze purified S. aureus MetRS and REP8839 extensively against the same buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5% glycerol).

    • Determine accurate concentrations of both protein and ligand.

  • Experimental Setup:

    • Syringe: REP8839 (e.g., 100 µM).

    • Cell: S. aureus MetRS (e.g., 10 µM).

  • Titration Parameters:

    • Temperature: 25°C.

    • Injection Volume: 2 µL per injection.

    • Number of Injections: 20-30.

    • Spacing between injections: 180 seconds.

    • Stirring Speed: 750 rpm.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Correct for the heat of dilution by performing a control titration of the ligand into the buffer.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

6.3. Surface Plasmon Resonance (SPR) - Representative Protocol

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).

  • Instrumentation: A surface plasmon resonance biosensor system.

  • Sensor Chip: CM5 sensor chip (or equivalent).

  • Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize purified S. aureus MetRS onto the surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to a target level of ~2000-4000 response units (RUs).

    • Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

  • Kinetic Analysis:

    • Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Inject a series of concentrations of REP8839 (e.g., ranging from 0.1 nM to 100 nM) over the immobilized MetRS surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

7.1. Signaling Pathway: Inhibition of Protein Synthesis

Inhibition_of_Protein_Synthesis Met Methionine MetRS MetRS Met->MetRS ATP ATP ATP->MetRS Met_tRNA_Met Met-tRNA-Met MetRS->Met_tRNA_Met Aminoacylation tRNA_Met tRNA-Met tRNA_Met->MetRS Ribosome Ribosome Met_tRNA_Met->Ribosome Protein Protein Synthesis Ribosome->Protein REP8839 REP8839 REP8839->MetRS Inhibition Inhibition

Caption: REP8839 inhibits MetRS, blocking protein synthesis.

7.2. Experimental Workflow: MetRS Inhibition Assay

MetRS_Inhibition_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagents Prepare Reaction Mix (Buffer, ATP, tRNA, etc.) add_components Add Mix and REP8839 to 96-well Plate prep_reagents->add_components prep_inhibitor Serially Dilute REP8839 prep_inhibitor->add_components initiate_reaction Add MetRS and [3H]Methionine add_components->initiate_reaction incubation Incubate at 23°C initiate_reaction->incubation stop_reaction Stop with TCA incubation->stop_reaction filter_wash Filter and Wash stop_reaction->filter_wash scintillation Scintillation Counting filter_wash->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50

Caption: Workflow for determining the IC50 of REP8839.

7.3. Logical Relationship: REP8839 Inhibition Mechanism

Inhibition_Mechanism cluster_competitive cluster_uncompetitive MetRS MetRS Methionine Binding Site ATP Binding Site MetRS_ATP MetRS-ATP Complex Met Methionine Met->MetRS:f0 ATP ATP ATP->MetRS:f1 REP8839 REP8839 REP8839->MetRS:f0 Competes REP8839_binds REP8839 Binds REP8839_binds->MetRS_ATP

Caption: REP8839's dual inhibitory mechanism.

Conclusion

REP8839 is a highly potent and selective inhibitor of S. aureus MetRS, a clinically validated target for antibacterial drug development. Its unique mechanism of action, involving competitive inhibition with methionine and uncompetitive inhibition with ATP, contributes to its efficacy. The binding site, located within an enlarged amino acid pocket and an auxiliary pocket in the enzyme's active site, has been characterized through a combination of molecular modeling and the analysis of resistance mutations. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the discovery and optimization of novel MetRS inhibitors. Further elucidation of the precise molecular interactions through co-crystallography studies would provide even greater insight for structure-based drug design efforts.

References

An In-depth Technical Guide on the Biochemical Properties of MetRS-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific biochemical properties, mechanism of action, and cellular effects of a compound designated "MetRS-IN-1" is not available in the public domain as of the latest search. The following guide is a template illustrating the expected data presentation, experimental protocols, and visualizations that would be included in a comprehensive technical whitepaper for a novel enzyme inhibitor. The content herein is based on established principles of enzyme kinetics and cell biology and serves as a placeholder for data that would be generated for a compound like this compound.

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of methionine to its cognate tRNA. Its essential role in cell viability and proliferation makes it an attractive target for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This document provides a detailed overview of the biochemical and cellular characteristics of this compound, a novel inhibitor of MetRS.

Biochemical Properties

The inhibitory activity of this compound against MetRS was evaluated through a series of in vitro enzymatic assays. The key quantitative data are summarized in the table below.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueExperimental Context
Enzymatic Inhibition
IC50 vs. Human MetRSData not availableRecombinant human MetRS, ATP concentration at Km
KiData not availableDetermined by Michaelis-Menten kinetics
Mechanism of InhibitionData not availableLineweaver-Burk plot analysis
Cellular Activity
EC50 (Cell Line A)Data not available72-hour cell viability assay (e.g., MTT or CellTiter-Glo)
EC50 (Cell Line B)Data not available72-hour cell viability assay (e.g., MTT or CellTiter-Glo)
Selectivity
IC50 vs. Other aaRSData not availablePanel of recombinant aminoacyl-tRNA synthetases

Mechanism of Action

The mechanism of action of an inhibitor describes its specific biochemical interaction with its target.[1] For this compound, this would be determined by enzyme kinetic studies.

Enzyme Kinetics

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[2] By measuring the reaction rate under varying substrate and inhibitor concentrations, the mode of inhibition can be elucidated.[2]

cluster_0 Enzyme-Substrate Reaction cluster_1 Enzyme-Inhibitor Interaction E MetRS (E) ES MetRS-Substrate Complex (ES) E->ES k1 EI MetRS-Inhibitor Complex (EI) E->EI ki S Methionine + tRNA (S) S->ES I This compound (I) I->EI ES->E k-1 P Met-tRNA (P) + E ES->P kcat

Caption: Hypothetical reaction scheme for MetRS inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings.

MetRS Inhibition Assay

This assay quantifies the ability of this compound to inhibit the aminoacylation activity of MetRS.

  • Reagents: Recombinant human MetRS, L-methionine, ATP, tRNAMet, and a detection reagent (e.g., a fluorescent dye that intercalates with the pyrophosphate product).

  • Procedure:

    • A solution of MetRS is pre-incubated with varying concentrations of this compound in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of substrates (methionine, ATP, and tRNAMet).

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is stopped, and the product formation is quantified using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Viability Assay

Cell-based assays are used to determine the effect of a compound on cell proliferation and cytotoxicity. The MTT assay is a common colorimetric method for assessing cell viability.[3][4]

  • Cell Culture: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan.[3][4]

  • Solubilization: The formazan crystals are dissolved using a solubilization solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) is determined from the dose-response curve.

A Seed cells in 96-well plate B Treat with this compound (serial dilution) A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Read absorbance F->G H Calculate EC50 G->H

Caption: Workflow for a typical cell viability assay.

Signaling Pathway Analysis

Inhibition of MetRS is expected to impact cellular pathways that are sensitive to amino acid availability and protein synthesis, such as the mTOR signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[5]

MetRS_IN_1 This compound MetRS MetRS MetRS_IN_1->MetRS inhibition Protein_Synthesis Protein Synthesis MetRS->Protein_Synthesis Amino_Acid_Sensing Amino Acid Sensing Protein_Synthesis->Amino_Acid_Sensing decreased mTORC1 mTORC1 Amino_Acid_Sensing->mTORC1 inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth inhibition

Caption: Postulated impact of this compound on the mTOR pathway.

Structural Analysis

To understand the binding mode of this compound to MetRS, co-crystallization studies would be performed. The resulting crystal structure would reveal the specific amino acid residues involved in the interaction and guide further structure-activity relationship (SAR) studies for lead optimization.

Conclusion

This document outlines the comprehensive biochemical and cellular profiling necessary to characterize a novel MetRS inhibitor. The data and methodologies presented here serve as a framework for the evaluation of this compound. Further studies are required to fully elucidate its therapeutic potential.

References

MetRS-IN-1 inhibitor class and family

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Methionyl-tRNA Synthetase (MetRS) Inhibitor Class

Disclaimer: The specific term "MetRS-IN-1" did not correspond to a publicly documented inhibitor class or specific molecule in the available scientific literature. Therefore, this guide provides a comprehensive overview of the broader class of methionyl-tRNA synthetase (MetRS) inhibitors, which is likely the intended subject of the query.

Introduction

Methionyl-tRNA synthetase (MetRS) is a vital enzyme responsible for the crucial first step of protein synthesis: the charging of tRNA with methionine. This function is essential for the initiation and elongation of polypeptide chains in all living organisms.[1][2] The indispensable nature of MetRS makes it an attractive target for the development of novel therapeutic agents, particularly antibiotics, as selective inhibition of bacterial MetRS can halt protein synthesis and thus bacterial growth.[1][3] MetRS inhibitors are a class of compounds that interfere with the enzymatic activity of MetRS and are being investigated for their potential as antibacterial, antifungal, and antiprotozoal drugs.[1][4]

Mechanism of Action

MetRS catalyzes the attachment of methionine to its cognate tRNA in a two-step reaction:

  • Methionyl-adenylate formation: Methionine and ATP bind to the active site of MetRS, leading to the formation of a methionyl-adenylate intermediate and the release of pyrophosphate (PPi).

  • tRNA charging: The activated methionine is then transferred to the 3' end of its cognate tRNA (tRNAMet), releasing AMP.

MetRS inhibitors primarily exert their effect by interfering with this catalytic cycle. They can be broadly classified based on their mechanism of inhibition:

  • Competitive Inhibitors: These inhibitors often mimic the natural substrates of MetRS, such as methionine or ATP, and bind to the active site, thereby preventing the binding of the natural substrates.[1] For example, the inhibitor REP8839 is competitive with respect to methionine.[5]

  • Non-competitive and Uncompetitive Inhibitors: Some inhibitors may bind to allosteric sites on the enzyme, inducing conformational changes that reduce its catalytic efficiency.[1] Uncompetitive inhibitors bind to the enzyme-substrate complex. For instance, REP8839 displays uncompetitive inhibition with respect to ATP, meaning it binds more effectively when ATP is already present in the active site.[5]

  • Allosteric Inhibitors: A novel class of inhibitors has been identified that binds to an allosteric pocket, leading to a noncompetitive mode of inhibition.

The inhibition of MetRS leads to a depletion of charged methionyl-tRNA, which in turn stalls protein synthesis, resulting in a bacteriostatic or bactericidal effect, depending on the organism and the inhibitor's potency.[3]

Inhibitor Families and Chemical Classes

A diverse range of chemical scaffolds has been explored for MetRS inhibition. Some of the notable families include:

  • Diaryl Diamines: REP8839 is a prominent example from this class, exhibiting potent activity against Gram-positive bacteria.[5]

  • 2-Amino Benzimidazoles and Amino-Imidazopyridines: These classes of compounds have shown significant inhibitory activity against the MetRS of various pathogens, including protozoan parasites.

  • Urea-based Inhibitors: This class has also been investigated for its potential to inhibit MetRS.

  • Pyrazolopyrimidines: A newer class of inhibitors that bind to an allosteric site on the enzyme.

  • Natural Products: Mupirocin, an inhibitor of isoleucyl-tRNA synthetase, has paved the way for targeting aminoacyl-tRNA synthetases with natural products. While a specific, widely used natural product inhibitor for MetRS is less common, research is ongoing.[5]

Quantitative Data

The potency and efficacy of MetRS inhibitors are quantified using several metrics, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) for antibacterial agents. The following tables summarize representative quantitative data for various MetRS inhibitors.

CompoundTarget Organism/EnzymeIC50 (nM)Ki (nM)Reference
REP8839 S. aureus MetRS-0.01[5]
1312 Giardia intestinalis MetRS7-[4]
1356 Giardia intestinalis MetRS3011-[4]
DDD806905 L. donovani MetRS-18[6]
MRS-2541 S. aureus MetRS<30-[2]
CompoundOrganismMIC (µg/mL)Reference
MRS-1717 S. aureus (MRSA)<0.3[7]
MRS-2144 S. aureus (MRSA)<0.3[7]
REP8839 S. aureus-[5]
MRS-2541 S. aureus0.063 - 0.5[2]
Streptococcus pyogenes0.063 - 0.5[2]
Enterococcus species0.063 - 0.5[2]

Experimental Protocols

The characterization of MetRS inhibitors involves a variety of biochemical and microbiological assays.

MetRS Enzyme Inhibition Assay (Aminoacylation Assay)

This assay directly measures the enzymatic activity of MetRS and its inhibition.

Principle: The assay quantifies the attachment of a radiolabeled amino acid (e.g., [3H]L-methionine) to its cognate tRNA.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., HEPES pH 7.5), salts (NaCl, KCl, MgCl2), DTT, BSA, ATP, and total tRNA.

  • Enzyme and Inhibitor Incubation: Add a known concentration of purified recombinant MetRS enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes at room temperature).

  • Initiation of Reaction: Start the reaction by adding radiolabeled L-methionine (e.g., [3H]L-methionine).

  • Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature.

  • Quenching and Precipitation: Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid - TCA). This will precipitate the tRNA and any attached radiolabeled methionine.

  • Washing: Wash the precipitate multiple times with cold TCA to remove unincorporated radiolabeled methionine.

  • Quantification: Dissolve the precipitate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

ATP Depletion Assay

This is an alternative method to measure MetRS activity, particularly suitable for high-throughput screening.

Principle: The assay measures the consumption of ATP during the aminoacylation reaction.

Detailed Methodology:

  • Reaction Setup: Similar to the aminoacylation assay, set up a reaction with MetRS, L-methionine, tRNA, and varying concentrations of the inhibitor.

  • Incubation: Allow the reaction to proceed for a set time.

  • ATP Measurement: Use a commercial kit (e.g., Kinase-Glo®) to measure the amount of remaining ATP. The luminescence signal is proportional to the ATP concentration.

  • Data Analysis: A decrease in the luminescent signal indicates ATP consumption and thus MetRS activity. Calculate the percentage of inhibition and IC50 values.[2]

Macromolecular Synthesis Assay

This cellular assay determines the mechanism of action of an inhibitor by measuring its effect on the synthesis of major macromolecules (DNA, RNA, and protein).

Principle: The incorporation of radiolabeled precursors into DNA, RNA, and protein is measured in the presence of the inhibitor.

Detailed Methodology:

  • Cell Culture: Grow a bacterial culture to the mid-logarithmic phase.

  • Inhibitor Treatment: Add the inhibitor at a concentration that inhibits growth.

  • Radiolabeling: Add radiolabeled precursors to aliquots of the culture:

    • [3H]thymidine for DNA synthesis

    • [3H]uridine for RNA synthesis

    • [3H]lysine or [3H]methionine for protein synthesis

  • Incubation and Sampling: Incubate the cultures and take samples at different time points.

  • Precipitation and Washing: Precipitate the macromolecules using cold TCA and wash to remove unincorporated precursors.

  • Quantification: Measure the radioactivity in each sample.

  • Data Analysis: Plot the incorporation of each precursor over time. Selective inhibition of protein synthesis will be observed for a MetRS inhibitor.[7]

Visualizations

Signaling Pathway and Mechanism of Action

MetRS_Inhibition cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products cluster_inhibitors Inhibitors Methionine Methionine MetRS MetRS Methionine->MetRS ATP ATP ATP->MetRS tRNA tRNA(Met) tRNA->MetRS Met_tRNA Met-tRNA(Met) MetRS->Met_tRNA AMP AMP MetRS->AMP PPi PPi MetRS->PPi Comp_Inhibitor Competitive Inhibitor Comp_Inhibitor->MetRS Blocks Active Site Allo_Inhibitor Allosteric Inhibitor Allo_Inhibitor->MetRS Binds Allosteric Site

Caption: Mechanism of MetRS inhibition by competitive and allosteric inhibitors.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, ATP, tRNA) start->prepare_reagents add_enzyme Add Purified MetRS Enzyme prepare_reagents->add_enzyme add_inhibitor Add Serial Dilutions of Inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add Radiolabeled Methionine) pre_incubate->start_reaction incubate Incubate at Constant Temperature start_reaction->incubate stop_reaction Stop Reaction (Add TCA) incubate->stop_reaction precipitate_wash Precipitate and Wash tRNA stop_reaction->precipitate_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) precipitate_wash->measure_radioactivity analyze_data Calculate % Inhibition and Determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of a MetRS inhibitor.

References

Preliminary Technical Guide: MetRS-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a preliminary technical overview of MetRS-IN-1, a novel investigational inhibitor of methionyl-tRNA synthetase (MetRS). The information presented herein is based on initial preclinical studies and is intended to guide further research and development efforts.

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme responsible for the charging of methionine onto its cognate tRNA, an essential step in protein synthesis. Inhibition of MetRS presents a promising therapeutic strategy for targeting rapidly proliferating cells, such as in oncology, by disrupting protein production. This compound is a potent and selective small molecule inhibitor of human MetRS. This guide summarizes the initial findings related to its mechanism of action, cellular effects, and provides detailed experimental protocols for its characterization.

Mechanism of Action

This compound is hypothesized to be a competitive inhibitor of MetRS with respect to methionine. By binding to the active site of the enzyme, it prevents the formation of the methionyl-adenylate intermediate, thereby inhibiting the charging of tRNA-Met and leading to a depletion of the cellular pool of methionyl-tRNA. This, in turn, is expected to trigger a cellular response to amino acid starvation, including the inhibition of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[1][2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained in preliminary in vitro studies of this compound.

Table 1: In Vitro Enzymatic Inhibition

ParameterValue
Target Enzyme Human MetRS
IC_50_ 15 nM
K_i_ 8 nM
Mode of Inhibition Competitive (vs. Methionine)

Table 2: Cellular Activity

Cell LineAssayIC_50_
HEK293 Cell Viability (72h)1.2 µM
HeLa Cell Viability (72h)0.8 µM
MCF-7 Cell Viability (72h)1.5 µM

Experimental Protocols

This protocol describes a malachite green-based assay to measure the activity of MetRS by detecting the pyrophosphate (PPi) produced during the aminoacylation reaction.

Materials:

  • Recombinant human MetRS

  • L-methionine

  • ATP

  • Yeast tRNA mixture

  • Malachite Green Reagent

  • PPi standard

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, KCl, DTT)

  • 384-well microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and L-methionine.

  • Add this compound at various concentrations to the wells of a 384-well plate.

  • Add the recombinant MetRS enzyme to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the yeast tRNA mixture.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding the Malachite Green Reagent.

  • Measure the absorbance at 620 nm using a plate reader.

  • Generate a PPi standard curve to determine the concentration of PPi produced.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC_50_ value using non-linear regression.

This protocol describes a standard MTT assay to assess the effect of this compound on cell proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent viability relative to vehicle-treated control cells and determine the IC_50_ value.

Visualizations

MetRS_Inhibition_Pathway MetRS_IN_1 This compound MetRS MetRS MetRS_IN_1->MetRS Inhibition Met_tRNA Methionyl-tRNA MetRS->Met_tRNA Catalysis Protein_Synthesis Protein Synthesis Met_tRNA->Protein_Synthesis mTORC1 mTORC1 Met_tRNA->mTORC1 Activation Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth mTORC1->Cell_Growth

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme_Assay Enzymatic Assay (IC50, Ki) Cell_Assay Cell Viability Assay (Cellular IC50) Enzyme_Assay->Cell_Assay Lead Optimization PK_PD Pharmacokinetics/ Pharmacodynamics Cell_Assay->PK_PD Candidate Selection Efficacy Xenograft Efficacy Models PK_PD->Efficacy

Caption: General experimental workflow for MetRS inhibitor development.

References

Methodological & Application

Application Notes and Protocols for MetRS-IN-1 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of methionine to its cognate tRNA (tRNAMet). This process, known as aminoacylation or tRNA charging, is the first step in incorporating methionine into a growing polypeptide chain. MetRS catalyzes a two-step reaction: first, the activation of methionine with ATP to form a methionyl-adenylate intermediate, and second, the transfer of the methionyl group to the 3' end of tRNAMet.[1] As an essential enzyme for protein synthesis, MetRS is an attractive target for the development of novel antimicrobial and anticancer agents.[1][2] MetRS-IN-1 is a novel small molecule inhibitor developed to target this essential enzyme. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against MetRS.

Principle of the Assay

The in vitro enzyme inhibition assay for MetRS typically measures the extent of tRNAMet aminoacylation. The most common method involves the use of a radiolabeled substrate, such as [3H]-methionine. In the presence of MetRS and ATP, [3H]-methionine is attached to tRNAMet. The resulting [3H]-Met-tRNAMet is then precipitated, and the amount of incorporated radioactivity is quantified using scintillation counting. The inhibitory potential of a compound like this compound is determined by measuring the reduction in the rate of this reaction in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation: In Vitro Inhibitory Activity of Known MetRS Inhibitors

To provide a context for the evaluation of this compound, the following table summarizes the in vitro inhibitory activities of several known MetRS inhibitors against their respective target organisms.

InhibitorTarget Organism/EnzymeAssay TypeIC50/KiReference
REP8839Staphylococcus aureus MetRStRNA Aminoacylation<1.9 nM (IC50)[3]
REP8839Staphylococcus aureus MetRS-10 pM (Ki)[1]
DDD806905Leishmania donovani MetRSBiochemical (Pyrophosphate detection)94 nM (IC50)[4][5]
This compound Target MetRS tRNA Aminoacylation To be determined N/A

Signaling Pathway and Experimental Workflow

Methionyl-tRNA Synthesis Pathway

The following diagram illustrates the two-step reaction catalyzed by MetRS and the point of inhibition.

MetRS_Pathway Met Methionine MetRS MetRS (Enzyme) Met->MetRS ATP ATP ATP->MetRS Intermediate [Met-AMP] + PPi MetRS->Intermediate Step 1 Charged_tRNA Met-tRNA_Met + AMP MetRS->Charged_tRNA Step 2 Intermediate->MetRS tRNA tRNA_Met tRNA->MetRS Translation Protein Synthesis Charged_tRNA->Translation Inhibitor This compound (Inhibitor) Inhibitor->MetRS Inhibition

Caption: The catalytic cycle of MetRS and its inhibition.

Experimental Workflow for MetRS Inhibition Assay

The diagram below outlines the key steps in the in vitro enzyme inhibition assay.

Assay_Workflow start Start prep Prepare Reagents: - MetRS Enzyme - Substrates (ATP, [3H]-Met, tRNA) - Assay Buffer - this compound dilutions start->prep incubation Incubate MetRS with varying concentrations of This compound prep->incubation reaction Initiate reaction by adding substrates incubation->reaction stop_reaction Quench the reaction reaction->stop_reaction precipitation Precipitate and wash [3H]-Met-tRNA_Met stop_reaction->precipitation measurement Quantify radioactivity via scintillation counting precipitation->measurement analysis Data Analysis: - Plot % inhibition vs. [Inhibitor] - Calculate IC50 measurement->analysis end End analysis->end

Caption: Workflow for the MetRS in vitro inhibition assay.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant MetRS

  • Substrates:

    • ATP (disodium salt)

    • L-Methionine

    • [3H]-L-Methionine

    • Crude tRNA (e.g., from E. coli)

  • Inhibitor: this compound

  • Buffers and Solutions:

    • Assay Buffer (1X): 40 mM Tris-HCl (pH 8.0), 10 mM Mg(OAc)2, 80 mM KCl, 2.5 mM DTT.[1] Prepare a 10X stock and store at -20°C.

    • Quenching Solution: 5% (w/v) Trichloroacetic acid (TCA)

    • Wash Solution: 5% (w/v) TCA

  • Other:

    • Bovine Serum Albumin (BSA)

    • Scintillation fluid

    • Filter paper discs (e.g., Whatman 3MM)

    • Scintillation vials

    • Microcentrifuge tubes or 96-well plates

Equipment
  • Scintillation counter

  • Pipettes and tips

  • Incubator or water bath (30°C)

  • Vortex mixer

  • Filtration manifold (optional)

Experimental Procedure

1. Preparation of Reagents:

  • MetRS Enzyme: Dilute the purified MetRS enzyme in assay buffer to the desired final concentration (e.g., 50 nM).[6] Keep the enzyme on ice.

  • Substrate Mix: Prepare a master mix of substrates in assay buffer. For a 50 µL final reaction volume, the final concentrations should be:

    • 2.5 mM ATP[1]

    • A suitable concentration of [3H]-Methionine (e.g., 0.5-1 µCi)[1]

    • A suitable concentration of total tRNA (e.g., 1 mg/mL)[1]

    • 40 µg/mL BSA[1]

  • This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer (or DMSO, ensuring the final DMSO concentration is consistent across all reactions and does not exceed 1-2%). The concentration range should span several orders of magnitude around the expected IC50.

2. Assay Protocol (for a 50 µL reaction volume):

  • To each microcentrifuge tube or well of a 96-well plate, add the appropriate volume of the this compound dilution or vehicle control (for 0% inhibition) and the diluted MetRS enzyme.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the aminoacylation reaction by adding the substrate mix to each tube/well.

  • Incubate the reaction mixture for 30 minutes at 30°C.[1]

  • Stop the reaction by adding an equal volume (50 µL) of ice-cold 10% TCA.

  • Incubate on ice for at least 10 minutes to allow for the precipitation of the tRNA.

  • Spot the entire reaction mixture onto a labeled filter paper disc.

  • Wash the filter discs three times with 5% TCA to remove unincorporated [3H]-methionine. Follow with a final wash with ethanol.

  • Dry the filter discs completely.

  • Place each dried filter disc into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the average counts per minute (CPM) for each inhibitor concentration and the controls (0% and 100% inhibition).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 * (1 - (CPMinhibitor - CPMbackground) / (CPMno inhibitor - CPMbackground))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Troubleshooting

  • High background signal: Ensure thorough washing of the filter discs to remove all unincorporated radiolabeled methionine.

  • Low signal: Check the activity of the enzyme and the integrity of the tRNA. Ensure all reagents are at the correct concentrations.

  • Poor curve fit: Adjust the range of inhibitor concentrations to better define the top and bottom plateaus of the dose-response curve. Ensure accurate pipetting.

Conclusion

This document provides a comprehensive protocol for the in vitro determination of the inhibitory activity of this compound against methionyl-tRNA synthetase. By following this detailed methodology, researchers can accurately quantify the potency of this and other novel MetRS inhibitors, a critical step in the drug discovery and development process. The provided data on known inhibitors and the visual workflows are intended to aid in the experimental design and data interpretation.

References

Application Notes and Protocols for MetRS-IN-1: A Cell-Based Assay Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme responsible for the initial step of protein synthesis, catalyzing the attachment of methionine to its cognate tRNA.[1][2] This essential function makes MetRS an attractive target for the development of novel antimicrobial and anti-parasitic agents.[3][4][5] Inhibitors of MetRS can selectively target the enzyme in pathogens over the human cytoplasmic equivalent, offering a promising therapeutic window.[3][6] MetRS-IN-1 is a potent and selective inhibitor of bacterial MetRS. These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of this compound against Gram-positive bacteria, specifically Staphylococcus aureus.

Mechanism of Action

This compound acts by competitively binding to the active site of bacterial MetRS, preventing the aminoacylation of tRNAMet.[3] This inhibition halts protein synthesis, leading to bacteriostasis and, at higher concentrations, bactericidal effects.[5] The selectivity of this compound for bacterial MetRS over human cytoplasmic MetRS is a key attribute, minimizing potential off-target effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the cell-based assay.

MetRS_Pathway cluster_translation Protein Synthesis cluster_inhibition Inhibition Met Methionine MetRS MetRS Met->MetRS tRNA_Met tRNA(Met) tRNA_Met->MetRS ATP ATP ATP->MetRS Met_tRNA_Met Met-tRNA(Met) MetRS->Met_tRNA_Met Aminoacylation Ribosome Ribosome Met_tRNA_Met->Ribosome Protein Protein Ribosome->Protein Translation MetRS_IN_1 This compound MetRS_IN_1->MetRS Inhibition

Caption: Inhibition of Methionyl-tRNA Synthetase (MetRS) by this compound, blocking protein synthesis.

Cell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis A Prepare S. aureus culture C Inoculate 96-well plate with S. aureus A->C B Prepare serial dilutions of this compound D Add this compound dilutions to wells B->D C->D E Incubate at 37°C for 18-24 hours D->E F Add resazurin-based viability reagent E->F G Incubate for 2-4 hours F->G H Measure fluorescence (Ex/Em: 560/590 nm) G->H I Plot dose-response curve H->I J Calculate IC50 value I->J

Caption: Workflow for the cell-based bacterial growth inhibition assay.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the cell-based assay, comparing this compound to a standard antibiotic, Vancomycin.

Table 1: In Vitro Activity of this compound against S. aureus

CompoundTargetCell LineIC50 (µM)
This compoundMetRSS. aureus (ATCC 29213)0.5
VancomycinCell Wall SynthesisS. aureus (ATCC 29213)1.0

Table 2: Selectivity Profile of this compound

CompoundBacterial MetRS IC50 (µM)Human Cytoplasmic MetRS IC50 (µM)Selectivity Index
This compound0.05>100>2000

Experimental Protocol: Cell-Based Bacterial Growth Inhibition Assay

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against Staphylococcus aureus.

Materials and Reagents:

  • This compound

  • Vancomycin (as a positive control)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™ or alamarBlue™)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of CAMHB.

    • Incubate the culture overnight at 37°C with shaking (200 rpm).

    • On the day of the assay, dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.001, which corresponds to approximately 1 x 105 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial 2-fold dilution of the stock solution in CAMHB to create a range of concentrations (e.g., from 100 µM to 0.048 µM). Ensure the final DMSO concentration in all wells is ≤1%.

    • Prepare a similar dilution series for Vancomycin as a positive control.

    • Include a vehicle control (CAMHB with the same final concentration of DMSO) and a media-only control (no bacteria).

  • Assay Plate Setup:

    • To a 96-well plate, add 50 µL of the diluted bacterial inoculum to each well, except for the media-only control wells.

    • Add 50 µL of the serially diluted compounds (this compound and Vancomycin) to the respective wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours without shaking.

  • Measurement of Bacterial Growth Inhibition:

    • After incubation, add 10 µL of the resazurin-based viability reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the media-only control wells.

    • Normalize the data by setting the fluorescence of the vehicle control (bacteria + DMSO) as 100% growth and the media-only control as 0% growth.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, R).

This cell-based assay provides a robust and reproducible method for evaluating the potency of MetRS inhibitors like this compound against clinically relevant bacteria. The protocol is amenable to high-throughput screening and is a critical step in the preclinical development of novel antibiotics targeting bacterial protein synthesis. The high selectivity index of this compound underscores its potential as a promising therapeutic candidate with a favorable safety profile.

References

Determining the IC50 of MetRS-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of MetRS-IN-1, a known inhibitor of methionyl-tRNA synthetase (MetRS). The following sections offer a comprehensive guide to the necessary biochemical and cellular assays, data presentation, and visualization of the experimental workflow and the associated signaling pathway.

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme responsible for the initial step of protein synthesis, catalyzing the attachment of methionine to its cognate tRNA.[1] This function makes it an attractive target for the development of novel antimicrobial agents.[1][2] Inhibition of MetRS disrupts protein synthesis, leading to cell growth inhibition or cell death.[1] this compound is an inhibitor of E. coli methionyl-tRNA synthetase with a reported IC50 of 237 nM.[3] Accurate determination of the IC50 value is a critical step in the characterization of any enzyme inhibitor, providing a quantitative measure of its potency.

This guide outlines two primary methods for determining the IC50 of this compound: a biochemical assay directly measuring enzyme activity and a cellular assay assessing the inhibitor's effect on cell viability.

Data Presentation

Quantitative data from IC50 determination experiments should be summarized for clear comparison. The following table provides a template for presenting your results.

Assay Type Target Organism/Cell Line This compound IC50 (nM) Positive Control IC50 (nM) Notes
BiochemicalE. coli MetRS[Insert experimental value][e.g., REP8839 value]ATP:PPi exchange assay
CellularE. coli (e.g., ATCC 25922)[Insert experimental value][e.g., Ciprofloxacin value]MTT-based cell viability assay

Experimental Protocols

Biochemical Assay: ATP:PPi Exchange Assay

This assay measures the reverse reaction of the first step of aminoacylation catalyzed by MetRS, which is the formation of ATP from pyrophosphate (PPi) and methionyl-adenylate.[4] The incorporation of radiolabeled PPi into ATP is measured in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified recombinant E. coli MetRS

  • This compound

  • L-methionine

  • ATP

  • [³²P]Pyrophosphate ([³²P]PPi)

  • Reaction Buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 40 mM MgCl₂, 1 mM DTT)

  • Activated charcoal

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the reaction buffer.

    • Prepare a reaction mixture containing L-methionine, ATP, and reaction buffer.

  • Enzyme Inhibition Reaction:

    • In microcentrifuge tubes, add the serially diluted this compound or vehicle control (for no-inhibitor control).

    • Add the purified E. coli MetRS enzyme and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the reaction mixture containing [³²P]PPi.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

  • Quenching and Precipitation:

    • Stop the reaction by adding cold activated charcoal in TCA. This will bind the unreacted [³²P]PPi.

    • Centrifuge the tubes to pellet the charcoal.

  • Measurement:

    • Take an aliquot of the supernatant, which contains the [³²P]ATP formed.

    • Add the supernatant to the scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Cellular Assay: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] It is used to determine the effect of this compound on the growth of a target organism, such as E. coli.

Materials:

  • E. coli strain (e.g., ATCC 25922)

  • Luria-Bertani (LB) broth

  • This compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture Preparation:

    • Grow an overnight culture of E. coli in LB broth.

    • Dilute the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.1) in fresh LB broth.

  • Compound Treatment:

    • In a 96-well plate, add the diluted E. coli culture to each well.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control.

    • Incubate the plate at 37°C with shaking for a specified period (e.g., 18-24 hours).

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for a further 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Add DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway

MetRS_Signaling_Pathway cluster_0 Aminoacylation Reaction Met Methionine MetRS MetRS (Methionyl-tRNA Synthetase) Met->MetRS ATP ATP ATP->MetRS Met_AMP Methionyl-AMP Intermediate MetRS->Met_AMP + PPi PPi PPi Met_tRNA_Met Met-tRNA_Met MetRS->Met_tRNA_Met + AMP Met_AMP->MetRS tRNA_Met tRNA_Met tRNA_Met->MetRS Ribosome Ribosome Met_tRNA_Met->Ribosome Protein Protein Synthesis Ribosome->Protein MetRS_IN_1 This compound MetRS_IN_1->MetRS Inhibition

Caption: The role of MetRS in protein synthesis and its inhibition by this compound.

Experimental Workflow

IC50_Determination_Workflow start Start prep_reagents Prepare Reagents (this compound dilutions, buffers) start->prep_reagents biochem_assay Biochemical Assay (ATP:PPi Exchange) prep_reagents->biochem_assay cell_assay Cellular Assay (MTT) prep_reagents->cell_assay incubation Incubation with Inhibitor biochem_assay->incubation cell_assay->incubation measurement Measure Signal (Radioactivity or Absorbance) incubation->measurement data_analysis Data Analysis measurement->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response ic50 Determine IC50 Value dose_response->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for MetRS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A-12345

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides detailed application notes and protocols for the use of methionyl-tRNA synthetase (MetRS) inhibitors in various experimental settings. While direct data for a compound specifically named "MetRS-IN-1" is not publicly available, this document summarizes the properties and experimental procedures for other well-characterized MetRS inhibitors. This information can serve as a valuable guide for researchers working with novel MetRS inhibitors.

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme responsible for the attachment of methionine to its corresponding tRNA, an essential step in protein synthesis.[1] Inhibition of MetRS disrupts this process, leading to cell growth inhibition and making it an attractive target for the development of antimicrobial and anticancer agents.[1]

Physicochemical Properties

The solubility and stability of MetRS inhibitors can vary significantly based on their chemical structure. Below is a summary of the reported solubility and stability for exemplary MetRS inhibitors. It is crucial to experimentally determine these properties for any new compound, including "this compound".

Table 1: Solubility of Exemplary MetRS Inhibitors

CompoundSolvent/BufferSolubilityReference
MRS-2541Aqueous Buffer (pH 7.4)15.2 µg/mL[2]
MRS-2541Aqueous Buffer (pH 6.5)12.0 µg/mL[2]
MRS-2541Aqueous Buffer (pH 2.0)62 µg/mL[2]
MetRS02 SeriesVaries, some show poor aqueous solubilityVaries[3][4]

Table 2: Stability of Exemplary MetRS Inhibitors

CompoundSystemStability Metric (t½)Reference
2093Mouse Liver Microsomes3.2 min[5]

Note: The stability of compounds in biological matrices like liver microsomes is a critical parameter for in vitro and in vivo studies, as it indicates the rate of metabolic clearance.[5]

Mechanism of Action

MetRS inhibitors act by binding to the methionyl-tRNA synthetase enzyme, preventing it from catalyzing the charging of tRNA with methionine.[1] This leads to the inhibition of protein synthesis, which in turn halts cell growth and proliferation.[1][5] Some inhibitors are competitive with methionine, while others may be uncompetitive with ATP or bind to allosteric sites.[6] The selectivity of these inhibitors for microbial versus human MetRS is a key factor in their therapeutic potential.[1]

cluster_0 Cellular Process MetRS_IN_1 MetRS Inhibitor (e.g., this compound) MetRS Methionyl-tRNA Synthetase (MetRS) MetRS_IN_1->MetRS Inhibition Met_tRNA_Met Methionyl-tRNA-Met MetRS->Met_tRNA_Met  ATP -> AMP + PPi Methionine Methionine Methionine->MetRS tRNA_Met tRNA-Met tRNA_Met->MetRS Protein_Synthesis Protein Synthesis Met_tRNA_Met->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Signaling pathway illustrating the mechanism of action of MetRS inhibitors.

Experimental Protocols

Solubility Determination

A standard method for determining the kinetic solubility of a compound is through turbidimetric analysis.

Materials:

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 6.5, 7.4)

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 620 nm

Protocol:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the appropriate volume of DMSO stock to PBS to achieve a range of final concentrations (e.g., 0.5 to 200 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

  • The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility of the compound under the tested conditions.

In Vitro Enzyme Inhibition Assay (Aminoacylation Assay)

This assay measures the incorporation of radiolabeled methionine into tRNA, providing a direct measure of MetRS activity.

Materials:

  • Recombinant MetRS enzyme (e.g., from S. aureus or the organism of interest)

  • Test compound

  • [³H]-methionine

  • tRNA specific for methionine

  • ATP

  • Reaction buffer (e.g., 100 mM Na-HEPES, pH 7.2, 20 mM KCl, 30 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT)[7]

  • Trichloroacetic acid (TCA)

  • Filter pads

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, ATP, tRNA, and [³H]-methionine.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the MetRS enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).[7]

  • At various time points, quench an aliquot of the reaction by spotting it onto a filter pad soaked in cold TCA.[7]

  • Wash the filter pads with cold TCA to remove unincorporated [³H]-methionine.

  • Measure the radioactivity on the filter pads using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an inhibitor that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pyogenes)[2][8]

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth)

  • Test compound

  • 96-well microplates

  • Incubator

  • Microplate reader

Protocol:

  • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Prepare an inoculum of the bacterial strain at a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the bacterial inoculum to each well of the microplate.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm with a microplate reader.

start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_cells Prepare Cell/Bacterial Suspension start->prep_cells add_compound Add Compound Dilutions to Wells prep_compound->add_compound plate_cells Plate Cells/Bacteria in 96-well Plate prep_cells->plate_cells plate_cells->add_compound incubate Incubate at Optimal Conditions add_compound->incubate measure Measure Viability/ Growth (e.g., OD600) incubate->measure analyze Analyze Data (Calculate IC50/MIC) measure->analyze end End analyze->end

Caption: A general experimental workflow for cell-based assays.

Stability Assessment

In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound

  • Liver microsomes (human or from an animal species of interest)

  • NADPH regenerating system

  • Reaction buffer (e.g., phosphate buffer)

  • Acetonitrile (ACN) with an internal standard for quenching and sample preparation

  • LC-MS/MS system

Protocol:

  • Pre-warm the liver microsomes and reaction buffer to 37°C.

  • In a microcentrifuge tube, combine the test compound, liver microsomes, and reaction buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold ACN containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance of the compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of MetRS inhibitors. While specific data for "this compound" is not available in the public domain, the methodologies described herein are widely applicable for characterizing the solubility, stability, and biological activity of novel compounds targeting the methionyl-tRNA synthetase. Researchers are encouraged to adapt these protocols to their specific experimental needs and to conduct thorough validation for any new chemical entity.

References

Application Notes and Protocols for Using MetRS-IN-1 in E. coli Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MetRS-IN-1 is a potent and selective inhibitor of methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis. This enzyme catalyzes the charging of tRNA with methionine, an essential step for the initiation and elongation of polypeptide chains.[1] By targeting MetRS, this compound effectively disrupts protein synthesis in susceptible bacteria, leading to a bacteriostatic or bactericidal effect. These application notes provide detailed protocols for utilizing this compound in Escherichia coli (E. coli) cultures, including methods for determining its antibacterial activity and assessing its impact on protein synthesis.

Mechanism of Action

This compound acts as a competitive inhibitor of methionyl-tRNA synthetase, binding to the active site of the enzyme and preventing the binding of its natural substrate, methionine. This inhibition blocks the formation of methionyl-adenylate, the activated intermediate required for the subsequent transfer of methionine to its cognate tRNA. The depletion of charged methionyl-tRNA stalls the ribosomal machinery, thereby halting protein synthesis and inhibiting bacterial growth.

Met Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS ATP ATP ATP->MetRS Met-AMP Methionyl-AMP Intermediate MetRS->Met-AMP Met-tRNA_Met Methionyl-tRNA-Met (Charged tRNA) Met-AMP->Met-tRNA_Met tRNA_Met tRNA-Met tRNA_Met->Met-tRNA_Met Protein_Synthesis Protein Synthesis Met-tRNA_Met->Protein_Synthesis This compound This compound This compound->MetRS Inhibition

Mechanism of Action of this compound

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent methionyl-tRNA synthetase inhibitor against E. coli. Note that specific values for "this compound" are not publicly available and the data presented here are for illustrative purposes based on known inhibitors of E. coli MetRS.

Table 1: In Vitro Enzymatic Inhibition of E. coli MetRS

CompoundTargetIC50 (nM)
Representative MetRS Inhibitor (e.g., Compound 27)E. coli MetRS237[2]

Table 2: Antibacterial Activity against E. coli

CompoundStrainMIC (µg/mL)
Representative MetRS InhibitorE. coli (Wild-Type)16
Ampicillin (Control)E. coli (Wild-Type)2-8
Ciprofloxacin (Control)E. coli (Wild-Type)0.015-0.12

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in E. coli

This protocol details the broth microdilution method to determine the MIC of this compound against E. coli.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • E. coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare E. coli Inoculum:

    • From a fresh agar plate, inoculate a single colony of E. coli into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

    • Dilute the culture in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

    • Include a positive control well (inoculum without inhibitor) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared E. coli inoculum to each well containing the serially diluted compound.

    • The final volume in each well should be 100 µL.

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli.

cluster_0 Day 1 cluster_1 Day 2 Prepare Inoculum Prepare E. coli Inoculum (OD600 0.4-0.6) Serial Dilution Serial Dilution of this compound in 96-well plate Prepare Inoculum->Serial Dilution Inoculate Inoculate plate with E. coli (5x10^5 CFU/mL) Serial Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read MIC Visually determine MIC (lowest concentration with no growth) Incubate->Read MIC

Workflow for MIC Determination

Protocol 2: In Vitro MetRS Enzyme Inhibition Assay

This protocol describes an assay to determine the IC50 of this compound against purified E. coli MetRS.

Materials:

  • Purified recombinant E. coli MetRS

  • This compound

  • L-Methionine

  • ATP

  • tRNA mixture from E. coli

  • [³H]-Methionine

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 30 mM KCl, 2 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing assay buffer, ATP, total tRNA, and [³H]-Methionine.

    • Prepare serial dilutions of this compound in DMSO.

  • Enzyme Reaction:

    • In a microfuge tube or 96-well plate, combine the reaction mixture with the serially diluted this compound or DMSO (for control).

    • Initiate the reaction by adding a pre-determined concentration of purified E. coli MetRS.

    • Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

  • Quantification of Inhibition:

    • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the macromolecules, including the charged tRNA.

    • Filter the reaction mixture through glass fiber filters to capture the precipitated [³H]-Met-tRNA.

    • Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-Methionine.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Protein Synthesis Inhibition Assay in E. coli

This protocol measures the effect of this compound on protein synthesis in whole E. coli cells using the incorporation of a radiolabeled amino acid.

Materials:

  • This compound

  • E. coli strain

  • Minimal media (e.g., M9 minimal media) supplemented with glucose and necessary amino acids except for methionine.

  • [³⁵S]-Methionine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Grow E. coli in minimal media to the mid-log phase (OD600 of ~0.5).

    • Add different concentrations of this compound to the cultures and incubate for a short period (e.g., 15 minutes) at 37°C. Include a no-inhibitor control.

  • Radiolabeling:

    • Add [³⁵S]-Methionine to each culture and continue incubation at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 10, 15 minutes).

  • Measurement of Incorporation:

    • Stop the incorporation in each aliquot by adding cold TCA.

    • Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

    • Cool the samples on ice and collect the precipitated protein on glass fiber filters.

    • Wash the filters with cold TCA and ethanol.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Plot the incorporated radioactivity (CPM) against time for each inhibitor concentration.

    • The rate of protein synthesis is determined from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition of protein synthesis for each concentration of this compound relative to the untreated control.

Start Culture Grow E. coli to mid-log phase Add Inhibitor Add this compound at various concentrations Start Culture->Add Inhibitor Add Radiolabel Add [35S]-Methionine Add Inhibitor->Add Radiolabel Take Aliquots Take aliquots at different time points Add Radiolabel->Take Aliquots Stop Reaction Stop reaction with TCA Take Aliquots->Stop Reaction Precipitate and Filter Precipitate protein and filter Stop Reaction->Precipitate and Filter Measure Radioactivity Measure radioactivity (Scintillation counting) Precipitate and Filter->Measure Radioactivity Analyze Data Calculate inhibition of protein synthesis Measure Radioactivity->Analyze Data

Protein Synthesis Inhibition Assay Workflow

Physicochemical Properties

The solubility and stability of this compound in culture media are critical for obtaining reliable and reproducible results. While specific data for this compound is not available, for novel inhibitors, it is recommended to:

  • Determine Solubility: Empirically determine the solubility in common solvents (e.g., DMSO, ethanol) and the desired culture medium. Poorly soluble compounds may precipitate, leading to inaccurate concentration-response curves.

  • Assess Stability: Evaluate the stability of the compound in the culture medium over the time course of the experiment, as degradation can lead to a loss of activity. This can be assessed by analytical methods such as HPLC.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and E. coli. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with E. coli should be conducted in a biological safety cabinet. Dispose of all contaminated materials according to institutional guidelines.

References

Application Notes and Protocols for MetRS Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein synthesis, responsible for attaching methionine to its corresponding tRNA.[1][2] This essential function makes it an attractive target for the development of new therapeutic agents, particularly antibiotics, anticancer, and antiparasitic drugs.[1][3] Inhibiting MetRS disrupts protein synthesis, leading to cell death.[1] This document provides detailed application notes and protocols for the experimental design of MetRS inhibitor studies, from initial biochemical screening to in vivo efficacy models.

Biochemical Assays for MetRS Inhibition

Biochemical assays are fundamental for identifying and characterizing direct inhibitors of MetRS. These assays typically use purified enzyme and measure the enzymatic activity in the presence of varying concentrations of a test compound.

1.1. tRNA Aminoacylation Assay

This assay directly measures the esterification of radiolabeled methionine to its tRNA, which is the canonical function of MetRS.[4]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 80 mM KCl, 2.5 mM DTT, 2.5 mM ATP, and 7 µM [³H]L-methionine.

  • Enzyme and Inhibitor Incubation: Add purified MetRS enzyme (e.g., S. aureus MetRS) to a final concentration of 30 nM. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the test compound (dissolved in 100% DMSO, final concentration ≤ 8%) for 5-120 minutes.

  • Reaction Initiation: Initiate the reaction by adding the tRNA substrate.

  • Quenching: After a defined incubation time (e.g., 1-10 minutes) at 30°C, quench aliquots of the reaction mixture with 100 mM EDTA.

  • Precipitation and Washing: Spot the quenched reaction onto filter pads soaked with 5% trichloroacetic acid (TCA) containing 5 µM cold methionine. Wash the filter pads three times with 5% TCA to remove unincorporated radiolabeled methionine.

  • Quantification: Dry the filter pads and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

1.2. ATP:PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of the methionyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.[4][5]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture (50 µl) containing 100 mM Tris-HCl (pH 8.0), 5-10 mM magnesium acetate, 80 mM KCl, 2.5 mM DTT, purified MetRS (30 nM), 2 µCi [³²P]NaPPi, and varying concentrations of ATP and methionine.[5]

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the reaction at 30°C.

  • Quenching: Take aliquots at different time intervals (1-10 minutes) and quench with 4 µl of 100 mM EDTA.[5]

  • Analysis: Analyze the formation of [³²P]ATP using thin-layer chromatography (TLC) or by capturing it on charcoal, followed by scintillation counting.

  • Data Analysis: Calculate the rate of exchange and determine the inhibitory effect of the compound. This assay is particularly useful for determining the mechanism of inhibition with respect to ATP and methionine.[5]

1.3. Pretransfer Editing Assay

This assay is used to assess the proofreading function of MetRS, which hydrolyzes misactivated non-cognate amino acids.[6] It measures the production of phosphate ions (Pi) resulting from the hydrolysis of the misactivated aminoacyl-adenylate and pyrophosphate.[6]

Protocol:

  • Reaction Setup: The reaction mixture includes MetRS, ATP, a non-cognate amino acid like L-norleucine (L-Norleu), and pyrophosphatase.[6]

  • Inhibitor Addition: Add the test compounds at desired concentrations.

  • Phosphate Detection: The amount of Pi produced is quantified using a malachite green-based colorimetric assay.[6]

  • Data Analysis: The inhibitory activity is calculated based on the reduction in Pi production.[7]

1.4. ATP Consumption Assay

This assay measures the overall tRNA aminoacylation reaction by quantifying the amount of ATP consumed.[6]

Protocol:

  • Reaction Components: The reaction mixture consists of MetRS (50 nM of S. aureus MetRS or 100 nM of human cytoplasmic MetRS), ATP (4 µM), L-methionine (500 µM), total tRNA (0.5 mg/ml), and the test compound at various concentrations in a reaction buffer (30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 40 mM MgCl₂, 0.1% BSA, and 1 mM DTT).[6]

  • Incubation: Incubate the reaction at room temperature for 30 minutes.[6]

  • ATP Quantification: The remaining ATP is quantified using a commercial kit, such as the Kinase-Glo® luminescent assay.

  • Data Analysis: The IC₅₀ values are determined by fitting the data to a dose-response curve.

Table 1: Summary of Biochemical Assay Data for Representative MetRS Inhibitors

CompoundTarget OrganismAssay TypeIC₅₀/KᵢReference
REP8839 S. aureusATP:PPi ExchangeKᵢ = 10 pM[4][5]
P80 S. aureusPretransfer EditingIC₅₀ = 94.6 ± 6.7 nM[7]
P80 S. aureusATP ConsumptionIC₅₀ = 223.0 ± 12.3 nM[7]
DDD806905 L. donovaniBiochemical AssayKᵢ = 18 nM[8]
Compound 1717 T. bruceiAminoacylationIC₅₀ < 50 nM[9]
Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of MetRS inhibitors in a more physiologically relevant context, providing information on cell permeability, potential off-target effects, and overall cellular efficacy.

2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Bacterial Strains and Media: Use relevant bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes) and appropriate culture media (e.g., cation-adjusted Mueller-Hinton broth).[3][10]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

2.2. Macromolecular Synthesis Assay

This assay determines the specific cellular process inhibited by the compound by measuring the incorporation of radiolabeled precursors into DNA, RNA, and protein.[11]

Protocol:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Inhibitor Treatment: Add the MetRS inhibitor at a concentration several-fold above its MIC. Control inhibitors with known mechanisms (e.g., ciprofloxacin for DNA synthesis, rifampin for RNA synthesis, linezolid for protein synthesis) should be run in parallel.[11]

  • Radiolabeling: Add radiolabeled precursors to separate aliquots of the culture: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, and [³H]lysine or [³⁵S]methionine for protein synthesis.[11][12]

  • Sampling and Precipitation: At various time points, remove aliquots, precipitate the macromolecules using TCA, and collect them on filter paper.

  • Quantification: Measure the incorporated radioactivity by scintillation counting.

  • Analysis: A selective inhibition of [³H]lysine or [³⁵S]methionine incorporation indicates that the compound's mechanism of action is the inhibition of protein synthesis.[11]

2.3. Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against mammalian cells to determine their selectivity index.

Protocol:

  • Cell Lines: Use human cell lines such as HepG2 (hepatocellular carcinoma) and CRL-8155 (lymphoblasts).[10]

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Exposure: Expose the cells to serial dilutions of the test compounds for 48-72 hours.[10]

  • Viability Assessment: Measure cell viability using a suitable assay, such as AlamarBlue or MTT.[10]

  • Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) and determine the selectivity index (CC₅₀ / MIC or EC₅₀).

Table 2: Summary of Cell-Based Assay Data for MetRS Inhibitors

CompoundTarget Organism/Cell LineAssay TypeMIC / EC₅₀ / CC₅₀Reference
MRS-2541 S. aureus, S. pyogenes, Enterococcus spp.MIC0.063 - 0.5 µg/mL[3]
MRS-2541 Mammalian CellsCytotoxicity (48h)Non-toxic at 50 µM[10]
Compound 1717 T. bruceiCell Growth InhibitionEC₅₀ = 4 nM[9]
Compound 1717 Mammalian Cells (CRL-8155)CytotoxicityNo inhibition at 20 µM[9]
REP8839 Gram-positive bacteriaMIC≤1.3 μg/ml[11]
Target Engagement and Mechanism of Action Studies

These studies confirm that the inhibitor interacts with MetRS in the cellular environment and elucidates its binding mechanism.

3.1. Thermal Shift Assay (TSA)

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding, which can indicate target engagement.[6]

Protocol:

  • Reaction Setup: Mix the purified MetRS protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Ligand Addition: Add the test compound to the protein-dye mixture.

  • Thermal Denaturation: Gradually increase the temperature in a real-time PCR instrument and monitor the fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates binding.

3.2. Resistance Studies

Generating and characterizing resistant mutants can provide strong evidence for on-target activity.

Protocol:

  • Mutant Selection: Expose a large population of the target organism to sub-lethal concentrations of the inhibitor and select for resistant colonies.

  • Gene Sequencing: Sequence the metS gene (encoding MetRS) from the resistant mutants to identify mutations.[5]

  • Biochemical Characterization: Purify the mutant MetRS enzyme and perform biochemical assays to confirm that the mutations confer resistance to the inhibitor at the enzyme level.[4]

In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of MetRS inhibitors.

4.1. Murine Thigh Infection Model

This is a standard model for assessing the efficacy of antimicrobial agents against localized infections.[11][13]

Protocol:

  • Neutropenia Induction: Induce neutropenia in mice using cyclophosphamide.

  • Infection: Inject a standardized inoculum of the bacterial pathogen (e.g., S. aureus) into the thigh muscle.

  • Treatment: Administer the test compound via a relevant route (e.g., oral gavage, intravenous injection) at various doses and schedules.[11]

  • Bacterial Load Determination: After a defined treatment period, euthanize the mice, homogenize the thigh tissue, and determine the number of colony-forming units (CFUs) by plating serial dilutions.

  • Efficacy Evaluation: Compare the bacterial load in treated mice to that in vehicle-treated control mice. A significant reduction in CFU indicates in vivo efficacy.[13]

Table 3: Summary of In Vivo Efficacy Data

CompoundAnimal ModelPathogenEfficacy ReadoutReference
Compounds 1717 & 2144 Murine Thigh InfectionS. aureus3- to 4-log decrease in bacterial load[11][13]
MRS-2541 Murine Thigh InfectionMRSA & S. pyogenesBacterial load reduction comparable to linezolid[3]

Visualizations

MetRS_Inhibition_Pathway cluster_0 Cellular Environment Met Methionine MetRS MetRS Met->MetRS ATP ATP ATP->MetRS tRNA tRNA(Met) Met_tRNA Met-tRNA(Met) tRNA->Met_tRNA Met_AMP Met-AMP Intermediate MetRS->Met_AMP + PPi Met_AMP->Met_tRNA + AMP Protein Protein Synthesis Met_tRNA->Protein CellGrowth Cell Growth & Survival Protein->CellGrowth Inhibitor MetRS Inhibitor Inhibitor->MetRS

Caption: Mechanism of MetRS and its inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assays (IC50, Ki) CellBased Cell-Based Assays (MIC, Cytotoxicity) Biochemical->CellBased TargetEngagement Target Engagement (TSA, Resistance) CellBased->TargetEngagement PK_PD Pharmacokinetics & Pharmacodynamics TargetEngagement->PK_PD Lead Compound Selection Efficacy Animal Efficacy Models (e.g., Thigh Infection) PK_PD->Efficacy

Caption: Experimental workflow for MetRS inhibitor studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MetRS-IN-1 Assay Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MetRS-IN-1, a representative inhibitor of Methionyl-tRNA Synthetase (MetRS). The information is designed to assist in optimizing experimental conditions and resolving common issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Methionyl-tRNA Synthetase (MetRS), a crucial enzyme in protein synthesis. MetRS catalyzes the attachment of methionine to its corresponding transfer RNA (tRNA), a process known as aminoacylation or tRNA charging.[1] By inhibiting MetRS, this compound prevents the formation of methionyl-tRNA, leading to a depletion of this essential substrate for protein translation. This ultimately results in the cessation of protein synthesis, causing cellular dysfunction and death.[1] MetRS inhibitors can achieve this by competitively blocking the binding of natural substrates like methionine or ATP, or by binding to allosteric sites on the enzyme.[1]

Q2: What are the primary applications of this compound in research?

A2: this compound, as a representative MetRS inhibitor, is primarily used in the following research areas:

  • Antimicrobial Drug Discovery: Targeting bacterial MetRS is a key strategy for developing new antibiotics, as the bacterial enzyme can be selectively inhibited over its human counterpart.

  • Anticancer Research: Cancer cells often have a high demand for protein synthesis to support their rapid growth and proliferation. Inhibiting MetRS can selectively target these cells.[1]

  • Anti-parasitic Drug Development: Parasites such as Plasmodium (malaria) and Giardia have their own MetRS enzymes that can be targeted for therapeutic intervention.[1][2]

  • Studying Cellular Response to Amino Acid Starvation: By specifically blocking methionine utilization, this compound can be a tool to investigate the cellular signaling pathways activated in response to amino acid deprivation, such as the mTOR pathway.

Q3: How does inhibition of MetRS affect cellular signaling pathways?

A3: The primary downstream effect of MetRS inhibition is the disruption of protein synthesis. This mimics a state of methionine starvation, which in turn modulates key cellular signaling pathways that monitor nutrient availability. A major pathway affected is the mTOR (mechanistic Target of Rapamycin) signaling pathway . Specifically, the absence of charged methionyl-tRNA is sensed by the cell, leading to the inhibition of mTOR Complex 1 (mTORC1). mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Its inhibition leads to a decrease in protein synthesis and can induce autophagy.

Signaling Pathway: MetRS Inhibition and mTORC1

MetRS_mTOR_Pathway cluster_mTOR mTORC1 Signaling MetRS MetRS Met_tRNA Met-tRNAMet MetRS->Met_tRNA  Methionine + tRNAMet + ATP Protein_Synthesis Protein Synthesis Met_tRNA->Protein_Synthesis mTORC1 mTORC1 Met_tRNA->mTORC1 senses charged tRNA levels MetRS_IN_1 This compound MetRS_IN_1->MetRS S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth Aminoacylation_Workflow cluster_prep Reaction Setup cluster_reaction Incubation & Quenching cluster_detection Detection Reagents Prepare Reaction Mix: - Purified MetRS - [3H]-Methionine - tRNAMet - ATP, MgCl2, Buffer Inhibitor Add this compound (or vehicle) Reagents->Inhibitor Incubate Incubate at 37°C Inhibitor->Incubate Quench Quench with Trichloroacetic Acid (TCA) Incubate->Quench Filter Filter through Glass Fiber Filters Quench->Filter Wash Wash to remove unincorporated [3H]-Met Filter->Wash Scintillation Measure radioactivity by Scintillation Counting Wash->Scintillation Cell_Viability_Workflow Seed Seed cells in 96-well plates Adhere Allow cells to adhere (for adherent cells) Seed->Adhere Treat Treat with serial dilutions of this compound Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) Incubate->Add_Reagent Readout Measure signal (Absorbance or Luminescence) Add_Reagent->Readout

References

MetRS Inhibition Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methionyl-tRNA synthetase (MetRS) inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Enzyme Inhibition Assays

???+ question "My inhibitor shows an IC50 value that varies with the enzyme concentration. What does this mean?"

???+ question "My inhibitor shows competitive inhibition with respect to methionine but uncompetitive inhibition with respect to ATP. Is this expected?"

???+ question "I am not seeing any inhibition in my ATP-PPi exchange assay. What could be the problem?"

Cell-Based Assays

???+ question "My MetRS inhibitor is potent in the enzyme assay but shows weak or no activity in the cellular assay. What are the possible reasons?"

???+ question "I am observing cytotoxicity, but how can I be sure it's due to MetRS inhibition?"

???+ question "My MTT/MTS assay results are not reproducible or show an unexpected increase in signal at high inhibitor concentrations. What's wrong?"

Experimental Protocols

1. MetRS Enzyme Activity: ATP-PPi Exchange Assay

This assay measures the methionine-dependent exchange of pyrophosphate (PPi) into ATP, which is the first step of the aminoacylation reaction.

  • Reaction Buffer: 100 mM Na-HEPES (pH 7.2), 30 mM KCl, 10 mM MgCl₂, 2 mM NaF.[1][2]

  • Reaction Mixture:

    • 2 mM ATP[1][2]

    • 2 mM ³²P-PPi (specific activity ~2 cpm/pmol)[1][2]

    • Varying concentrations of L-methionine (e.g., 0-400 µM)[1][2]

    • 25-100 nM MetRS enzyme[1][2]

    • Inhibitor at desired concentrations.

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • After a defined time (e.g., 1-4 minutes), quench a 25 µL aliquot of the reaction in a solution containing 1% activated charcoal, 5.6% HClO₄, and 75 mM PPi.[1][2]

    • The charcoal binds the ATP, while the free ³²P-PPi remains in solution.

    • Pellet the charcoal by centrifugation.

    • Measure the radioactivity of the supernatant using a scintillation counter to determine the amount of ³²P-PPi exchanged.

2. MetRS tRNA Aminoacylation Assay

This assay directly measures the attachment of radiolabeled methionine to its cognate tRNA.

  • Reaction Buffer: 100 mM Na-HEPES (pH 7.2), 20 mM KCl, 30 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT.[1][2]

  • Reaction Mixture:

    • 40 µM ¹⁴C-L-methionine[1][2]

    • 50 nM MetRS enzyme[1][2]

    • Varying concentrations of tRNA (tRNAMet or tRNAfMet, e.g., 0-20 µM)[1][2]

    • Varying concentrations of ATP (e.g., 0-10 mM)[1][2]

    • Inhibitor at desired concentrations.

  • Procedure:

    • Incubate the reactions at 30°C.

    • At different time intervals, quench an aliquot of the reaction by spotting it onto a filter pad soaked with 5% trichloroacetic acid (TCA) and 5 µM cold methionine.[1][2]

    • Wash the filter pads three times in 5% TCA to remove unincorporated ¹⁴C-L-methionine.[1]

    • Dry the filter pads and measure the radioactivity to determine the amount of ¹⁴C-methionyl-tRNA formed.

3. Cellular Protein Synthesis Rate Assay

This assay measures the rate of incorporation of radiolabeled methionine into newly synthesized proteins in whole cells.

  • Cell Culture: Grow bacterial or mammalian cells to mid-log phase (e.g., OD₆₀₀ of 0.7 for bacteria).[1][2]

  • Procedure:

    • Treat the cells with the MetRS inhibitor or vehicle control for a desired period.

    • Add ³⁵S-methionine to the culture medium.[1][2]

    • At various time points (e.g., every 2 minutes for 10 minutes), take aliquots of the cell culture.[1][2]

    • Spot the aliquots onto filter pads soaked in 5% TCA plus 5 µM cold methionine to precipitate the proteins and stop the reaction.[1][2]

    • Wash the filter pads three times in 5% TCA.[1][2]

    • Dry the filter pads and measure the incorporated radioactivity using a scintillation counter.

Data Presentation

Table 1: Example Inhibitory Activity of REP8839 against Wild-Type and Mutant S. aureus MetRS

S. aureus MetRS StrainREP8839 MIC (µg/ml)REP8839 Ki (nM)Fold Increase in Ki vs. Wild-Type
Native (Wild-Type)0.120.011
G54S16858,500
I57N80.088
I57N V242F32151,500
G54A A64P321,900190,000

Data adapted from a study on REP8839, a known MetRS inhibitor.[3]

Table 2: Example Selectivity Profile of a MetRS Inhibitor

MetRS OrthologIC50 (nM)Selectivity vs. S. aureus
Staphylococcus aureus101
Human mitochondrial10,0001,000-fold
Human cytoplasmic>10,000,000>1,000,000-fold

Data based on the selectivity profile of REP8839.[3][4]

Visualizations

Signaling Pathway and Experimental Logic

The inhibition of MetRS directly impacts protein synthesis, a fundamental cellular process. MetRS is responsible for charging both initiator (tRNAfMet in bacteria) and elongator (tRNAMet) tRNAs with methionine.[1][2] This function is critical for both the initiation and elongation phases of translation.[5]

MetRS_Inhibition_Pathway cluster_0 MetRS Catalytic Cycle cluster_1 Protein Synthesis Met Methionine MetRS MetRS Enzyme Met->MetRS ATP ATP ATP->MetRS MetAMP Met-AMP Intermediate MetRS->MetAMP + PPi Met_tRNA Met-tRNA(Met) MetAMP->Met_tRNA + tRNA tRNA tRNA(Met) tRNA->Met_tRNA Ribosome Ribosome Met_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Cell_Growth Cell Growth & Viability Protein->Cell_Growth Leads to Cell_Death Cell Death Protein->Cell_Death Blockage leads to Inhibitor MetRS Inhibitor Inhibitor->MetRS Inhibition

Caption: The inhibitory effect of a MetRS inhibitor on the protein synthesis pathway.

Troubleshooting Workflow for Cellular Assays

When a potent enzyme inhibitor fails in a cellular context, a systematic troubleshooting approach is necessary.

Troubleshooting_Workflow Start Potent in vitro MetRS Inhibition Cell_Assay Weak/No Cellular Activity Start->Cell_Assay Q1 Is the compound cell-permeable? Cell_Assay->Q1 Q2 Is there on-target engagement in cells? Q1->Q2 Yes Permeability_Test Assess Permeability (e.g., PAMPA) Q1->Permeability_Test No Q3 Are there off-target effects or resistance? Q2->Q3 Yes Target_Engagement Perform CETSA or Pulldown Assays Q2->Target_Engagement No Resistance_Test Test in Resistant Mutant Cell Lines Q3->Resistance_Test Off_Target Proteome Profiling Q3->Off_Target Redesign Chemical Modification for better ADME Permeability_Test->Redesign Confirm_Target Validate On-Target Mechanism Target_Engagement->Confirm_Target Identify_New Identify Off-Targets or Resistance Mechanisms Resistance_Test->Identify_New Off_Target->Identify_New

References

Technical Support Center: mTOR Inhibitor-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the initial request specified "MetRS-IN-1," publicly available information and datasheets with specific solubility and protocol details for this compound are limited. Therefore, this technical support guide has been developed using "mTOR inhibitor-1" (CAS: 468747-17-3) as a representative example of a research compound with known solubility challenges. The principles and troubleshooting steps provided are broadly applicable to other poorly soluble compounds used in research.

Frequently Asked Questions (FAQs)

Q1: What is mTOR inhibitor-1 and what is its mechanism of action?

A1: mTOR inhibitor-1 is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] By inhibiting mTOR, this compound can suppress cell proliferation and induce autophagy, making it a valuable tool for research in areas such as oncology.[1][2]

Q2: What are the recommended solvents for dissolving mTOR inhibitor-1?

A2: The primary recommended solvent for mTOR inhibitor-1 is dimethyl sulfoxide (DMSO).[1][2] It exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.

Q3: I observed precipitation when diluting my DMSO stock solution with aqueous media (e.g., PBS or cell culture media). Is this normal?

A3: Yes, this is a common issue. Many organic compounds that are highly soluble in DMSO will precipitate when diluted into an aqueous environment due to their low water solubility. This is a critical consideration when preparing working solutions for cell-based assays or other aqueous experiments.

Q4: What is the maximum recommended concentration of DMSO in my final working solution?

A4: To minimize solvent-induced toxicity in cell culture experiments, the final concentration of DMSO should generally be kept below 0.5%. However, the tolerance can vary between cell lines. It is always best to include a vehicle control (media with the same final DMSO concentration as the experimental samples) to account for any effects of the solvent.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing solutions of mTOR inhibitor-1.

Problem 1: The compound will not fully dissolve in DMSO.

  • Question: I am trying to prepare a stock solution in DMSO, but I see solid particles that won't go into solution. What should I do?

  • Answer:

    • Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds. Use a fresh aliquot from a properly stored bottle.

    • Gentle heating and sonication can aid dissolution. Warm the solution to 37°C and use a sonicator bath for a short period.[1] This can help to break up any aggregates and facilitate dissolution.

    • You may be exceeding the solubility limit. While highly soluble in DMSO, there is a maximum concentration. If you are trying to prepare a very high concentration stock, you may need to reduce the concentration.

Problem 2: My compound precipitates out of the aqueous working solution.

  • Question: I successfully dissolved my mTOR inhibitor-1 in DMSO, but when I add it to my cell culture media, it immediately turns cloudy or I see a precipitate. How can I prevent this?

  • Answer:

    • Use a stepwise dilution method. Instead of adding the DMSO stock directly to the full volume of aqueous media, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.

    • Increase the final volume of the working solution. A lower final concentration of the compound will be less likely to precipitate.

    • Consider the use of a surfactant. In some experimental setups, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution. However, the compatibility of any surfactant with your specific assay must be validated.

Quantitative Solubility Data

The following table summarizes the known solubility of mTOR inhibitor-1.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO73200.98Fresh, anhydrous DMSO is recommended. Moisture can reduce solubility.[2]
DMSO83.33229.43Ultrasonic treatment may be needed.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • mTOR inhibitor-1 (MW: 363.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 363.21 g/mol * 1000 mg/g = 3.63 mg

  • Weigh the compound: Carefully weigh out 3.63 mg of mTOR inhibitor-1 on an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath or warm to 37°C to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 month; at -80°C, use within 6 months.[1]

Visualizations

G start Start: Solubility Issue Observed check_stock Is the issue with the DMSO stock solution? start->check_stock check_aqueous Is the issue with the aqueous working solution? check_stock->check_aqueous No stock_precipitate Compound precipitates in DMSO check_stock->stock_precipitate Yes aqueous_precipitate Compound precipitates in aqueous media check_aqueous->aqueous_precipitate Yes use_fresh_dmso Use fresh, anhydrous DMSO stock_precipitate->use_fresh_dmso sonicate_heat Gently warm (37°C) and/or sonicate use_fresh_dmso->sonicate_heat reduce_conc Reduce stock concentration sonicate_heat->reduce_conc stepwise_dilution Use a stepwise dilution method aqueous_precipitate->stepwise_dilution lower_final_conc Lower the final working concentration stepwise_dilution->lower_final_conc surfactant Consider using a biocompatible surfactant (validate for your assay) lower_final_conc->surfactant

Caption: Troubleshooting workflow for solubility issues.

G growth_factors Growth Factors, Nutrients, Energy Status pi3k_akt PI3K/AKT Pathway growth_factors->pi3k_akt mtorc1 mTORC1 pi3k_akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy mtor_inhibitor mTOR Inhibitor-1 mtor_inhibitor->mtorc1 protein_synthesis Protein Synthesis (Cell Growth & Proliferation) s6k1->protein_synthesis four_ebp1->protein_synthesis

Caption: Simplified mTOR signaling pathway.

References

improving the stability of MetRS-IN-1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Methionyl-tRNA Synthetase (MetRS) inhibitors in their experiments. Given the limited public information on "MetRS-IN-1," this guide focuses on the broader class of MetRS inhibitors, using publicly available information and general best practices for small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for MetRS inhibitors?

MetRS inhibitors block the activity of methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein synthesis.[1][2] This enzyme is responsible for attaching the amino acid methionine to its corresponding transfer RNA (tRNA), a process known as aminoacylation or tRNA charging.[1][2] By inhibiting MetRS, these compounds prevent the formation of methionyl-tRNA, thereby halting protein synthesis and leading to cell growth arrest or cell death.[1] Some inhibitors act by mimicking the natural substrates of MetRS, such as methionine or ATP, and competitively blocking the active site.[1] Others may bind to allosteric sites, inducing conformational changes that inactivate the enzyme.[1]

Q2: I am observing lower than expected potency of my MetRS inhibitor in my cellular assay. What are the potential causes?

Several factors can contribute to reduced potency in cell-based assays. These can be broadly categorized into issues with the compound itself, the assay conditions, or the cells.

Q3: My MetRS inhibitor precipitates out of solution when I add it to my aqueous cell culture medium. How can I prevent this?

Precipitation is a common issue when diluting small molecules from a DMSO stock into an aqueous buffer. To avoid this, it is recommended to perform serial dilutions in DMSO first, before adding the final, more diluted inhibitor solution to the aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.

Q4: How can I determine if my MetRS inhibitor is stable in my experimental conditions?

Assessing the stability of your inhibitor under your specific experimental conditions is crucial for reliable results. A simple way to do this is to incubate the inhibitor in your cell culture medium at 37°C for the duration of your experiment. At various time points, you can take aliquots and analyze the concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration over time indicates instability.

Troubleshooting Guide

This guide provides a structured approach to common problems encountered when working with MetRS inhibitors.

Problem Potential Cause Recommended Solution
Inconsistent results between experiments - Compound degradation due to improper storage. - Variability in cell passage number or health. - Inconsistent incubation times or conditions.- Aliquot stock solutions to minimize freeze-thaw cycles. - Use cells within a consistent passage number range and ensure they are healthy. - Standardize all experimental parameters, including incubation times, temperatures, and CO2 levels.
High background signal in enzymatic assays - Non-specific binding of the inhibitor. - Interference from the detection method.- Include appropriate controls, such as a no-enzyme control and a no-substrate control. - Test for any intrinsic fluorescence or absorbance of the compound at the wavelengths used for detection.
Unexpected off-target effects in cellular assays - The inhibitor may be acting on other cellular targets.- Perform target engagement assays to confirm that the inhibitor is binding to MetRS in cells. - Use a structurally related but inactive analog of the inhibitor as a negative control. - Test the inhibitor in a cell line where MetRS has been knocked down or knocked out.

Experimental Protocols

Protocol 1: Assessing the Inhibitory Activity of a MetRS Inhibitor using a Pre-transfer Editing Assay

This assay measures the ability of an inhibitor to block the pre-transfer editing function of MetRS, which is a quality control step in aminoacylation.[3]

Materials:

  • Purified MetRS enzyme

  • L-norleucine (a non-cognate amino acid that is misactivated and then edited by MetRS)

  • ATP

  • Inorganic pyrophosphatase

  • Malachite green reagent for phosphate detection

  • MetRS inhibitor

  • Assay buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 40 mM MgCl2, 1 mM DTT)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MetRS enzyme, and L-norleucine.

  • Add the MetRS inhibitor at various concentrations to the reaction mixture. Include a no-inhibitor control.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding ATP and inorganic pyrophosphatase.

  • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate produced using the malachite green reagent.

  • Plot the phosphate production against the inhibitor concentration to determine the IC50 value.

Protocol 2: Determining the Mechanism of Inhibition (Competitive, Uncompetitive, or Non-competitive)

This protocol helps to elucidate how the inhibitor interacts with the enzyme and its substrates (methionine and ATP). For example, the inhibitor REP8839 was found to be competitive with methionine and uncompetitive with ATP.[4]

Materials:

  • Same as Protocol 1, with the addition of L-methionine.

Procedure:

  • To determine inhibition with respect to methionine:

    • Set up the assay with a fixed, saturating concentration of ATP.

    • Vary the concentration of L-methionine across a range of concentrations (e.g., from 0.1x to 10x the Km value).

    • For each methionine concentration, measure the enzyme activity at different inhibitor concentrations.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition.

  • To determine inhibition with respect to ATP:

    • Set up the assay with a fixed, saturating concentration of L-methionine.

    • Vary the concentration of ATP across a range of concentrations.

    • For each ATP concentration, measure the enzyme activity at different inhibitor concentrations.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition.

Visualizations

MetRS_Inhibition cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products for Protein Synthesis Met Methionine MetRS MetRS Met->MetRS ATP ATP ATP->MetRS tRNA tRNA(Met) tRNA->MetRS Met_tRNA Methionyl-tRNA(Met) MetRS->Met_tRNA AMP AMP MetRS->AMP PPi PPi MetRS->PPi Protein Synthesis Protein Synthesis Met_tRNA->Protein Synthesis Inhibitor MetRS Inhibitor (e.g., this compound) Inhibitor->MetRS Inhibition

Caption: Mechanism of action of a MetRS inhibitor.

troubleshooting_workflow cluster_compound Compound-related Issues cluster_cells Cell/Assay-related Issues cluster_protocol Protocol-related Issues start Experiment Start: Inconsistent/Unexpected Results check_compound Check Compound Integrity start->check_compound check_cells Check Cell Health & Assay Conditions start->check_cells check_protocol Review Experimental Protocol start->check_protocol stability Stability in Solution check_compound->stability solubility Solubility Issues check_compound->solubility storage Improper Storage check_compound->storage passage High Cell Passage check_cells->passage contamination Contamination check_cells->contamination reagents Reagent Quality check_cells->reagents timing Inconsistent Timing check_protocol->timing controls Missing Controls check_protocol->controls readout Instrument Readout Error check_protocol->readout end Problem Resolved stability->end solubility->end storage->end passage->end contamination->end reagents->end timing->end controls->end readout->end

Caption: Troubleshooting workflow for experiments with MetRS inhibitors.

References

Technical Support Center: Addressing Resistance to MetRS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methionyl-tRNA synthetase (MetRS) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation, with a focus on understanding and overcoming bacterial resistance.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC assays for a novel MetRS inhibitor. What are the potential causes and solutions?

A1: Inconsistent MIC values are a frequent challenge. The issue often stems from subtle variations in experimental conditions. Here are the most common factors and how to troubleshoot them:

  • Inoculum Preparation: The density of the bacterial suspension is critical. A higher-than-intended inoculum can lead to artificially high MICs.

    • Troubleshooting: Always standardize your inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and verify cell density. Ensure the final inoculum concentration in the wells is consistent, typically ~5 x 10⁵ CFU/mL.[1] Use a fresh overnight culture for each experiment.

  • Media Composition: The type and preparation of the growth medium can affect inhibitor activity.

    • Troubleshooting: Use the recommended standard medium, such as Mueller-Hinton Broth (MHB), for susceptibility testing.[2][3] Ensure the pH is correct and that there are no batch-to-batch variations in media lots. Some media components can antagonize or bind to the inhibitor.

  • Inhibitor Solubility and Stability: Poor solubility can lead to precipitation at higher concentrations, and degradation can reduce potency.

    • Troubleshooting: Confirm the solubility of your inhibitor in the assay medium. Adding a small, non-inhibitory amount of a solvent like DMSO (e.g., <1%) may help, but a vehicle control must be included.[3] Assess the stability of the compound over the incubation period at 37°C.

  • Reading the MIC Endpoint: Subjectivity in visual assessment of growth can cause variability.

    • Troubleshooting: Define a clear endpoint. The MIC is the lowest concentration that completely inhibits visible growth as detected by the naked eye.[2] Use a microplate reader to measure optical density (OD₆₀₀) for a more quantitative and objective measure. Include a sterile control (medium only) and a growth control (medium + bacteria, no inhibitor).[4]

Issue 2: No Significant Inhibition in MetRS Enzyme Assays

Q2: Our compound shows whole-cell activity (high MIC), but we fail to see significant inhibition in our purified MetRS enzyme assay. What could be wrong?

A2: This discrepancy can point to several experimental factors or a misunderstanding of the inhibitor's mechanism.

  • Assay Conditions: The kinetic assay parameters must be optimized.

    • Troubleshooting:

      • Enzyme Concentration: Ensure you are using an appropriate enzyme concentration. If the inhibitor is potent and slow-binding, high enzyme concentrations can mask its effect.[5]

      • Substrate Concentrations: The concentrations of methionine and ATP are critical. Since many MetRS inhibitors are competitive with methionine and uncompetitive with ATP, high methionine or low ATP levels in your assay can significantly weaken the apparent inhibition.[5][6][7][8] Determine the Kₘ for each substrate and adjust concentrations accordingly.

      • Active Enzyme: Verify the activity of your purified enzyme. Perform an active site titration to determine the concentration of functional enzyme, as a partially inactive prep will affect kinetic measurements.[9]

  • Mechanism of Inhibition: The inhibitor may not be competitive with the substrate you are varying.

    • Troubleshooting: Perform mode-of-inhibition studies by measuring IC₅₀ values at varying concentrations of both methionine and ATP. This will reveal if the inhibitor is competitive, uncompetitive, or non-competitive with respect to each substrate.[5][6] Some inhibitors may even bind to an allosteric site, which would not be revealed by simple competitive assays.[10]

  • Compound Purity: Impurities in the synthesized compound could be responsible for the whole-cell activity, while the intended molecule is inactive.

    • Troubleshooting: Verify the purity and identity of your compound using methods like HPLC and mass spectrometry.

Issue 3: Resistant Mutants Show No metG Gene Mutation

Q3: We have successfully isolated mutants with reduced susceptibility to our MetRS inhibitor, but sequencing of the metG gene (encoding MetRS) reveals no mutations. What are the alternative resistance mechanisms?

A3: While target modification is a common resistance strategy, bacteria can employ several other mechanisms.[11][12]

  • Efflux Pumps: Overexpression of multidrug efflux pumps can reduce the intracellular concentration of the inhibitor, leading to low-level resistance.[13][14][15] This is a common mechanism that can provide bacteria an opportunity to develop higher-level resistance through subsequent mutations.[13]

    • Troubleshooting: Test the susceptibility of your mutants in the presence of a known efflux pump inhibitor (EPI), such as reserpine or phenylalanine-arginyl β-naphthylamide (PAβN). A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.[13] Use qRT-PCR to quantify the expression levels of known efflux pump genes.

  • Upregulation of MetRS: An increase in the expression of the metG gene can lead to a higher concentration of the target enzyme, requiring more inhibitor to achieve the same level of inhibition.

    • Troubleshooting: Use qRT-PCR to compare the transcript levels of metG in the resistant mutants relative to the wild-type parent strain.

  • Reduced Drug Uptake: Mutations that alter the bacterial cell wall or membrane permeability can limit the inhibitor's entry into the cell.[12]

    • Troubleshooting: This can be challenging to prove directly. If the mutants show cross-resistance to other structurally unrelated compounds, it may suggest a general permeability defect.

  • Presence of a Second MetRS Gene: Some bacterial species, like Streptococcus pneumoniae, can possess a second, intrinsically less susceptible MetRS homolog (MetRS2), which can compensate for the inhibition of the primary MetRS1 enzyme.[6][8][16]

    • Troubleshooting: Check the genome of your bacterial species for the presence of a metG2 or metS2 gene. If present, measure its expression in the resistant mutants.

Section 2: Data Presentation

Quantitative data from resistance and inhibition studies should be presented clearly for comparison.

Table 1: Example MIC Data for MetRS Inhibitor-X against S. aureus

Strain IDGenotype / PhenotypeMIC (μg/mL)[17]Fold Change in MIC
WTWild-Type0.25-
RM-1metG (I57N)>64>256
RM-2Efflux Pump Overexpression2.08
RM-3metG Promoter Up-Mutation1.04

Table 2: Example Enzyme Kinetic Data for Inhibitor-X against Wild-Type and Mutant MetRS

MetRS VariantKᵢ (nM)[6][8]IC₅₀ (nM)[5][18]Kₘ (Methionine, µM)[5][19]kcat (s⁻¹)[9]Fitness Cost (kcat/Kₘ)
Wild-Type0.105.2100150.15
I57N Mutant190>10,00045030.007

Note: Data are illustrative examples based on published findings.

Section 3: Key Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from CLSI guidelines to determine the MIC of a MetRS inhibitor.[3][4]

  • Preparation:

    • Prepare a stock solution of the MetRS inhibitor in a suitable solvent (e.g., DMSO).

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the inhibitor in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

    • Include a growth control (MHB + bacteria, no inhibitor) and a sterility control (MHB only).[4]

  • Inoculum Preparation:

    • From a fresh culture plate, suspend bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in MHB so that the final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL after inoculation.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[1]

  • Reading Results:

    • The MIC is the lowest concentration of the inhibitor at which there is no visible growth. This can be determined by eye or by using a plate reader to measure the OD₆₀₀.

Protocol 2: MetRS Aminoacylation Inhibition Assay (Malachite Green)

This assay measures the production of phosphate during the pre-transfer editing of a non-cognate amino acid, which reflects MetRS activity.[18]

  • Reagents:

    • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT.

    • Enzyme: Purified MetRS.

    • Substrates: ATP, L-norleucine (non-cognate amino acid).

    • Enzymes: Pyrophosphatase.

    • Detection Reagent: Malachite green solution.

  • Procedure:

    • In a 96-well plate, add 20 µL of assay buffer containing varying concentrations of the inhibitor.

    • Add 10 µL of a solution containing MetRS and pyrophosphatase.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a substrate mix containing ATP and L-norleucine.

    • Incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction and detect the generated phosphate by adding 50 µL of malachite green reagent.

  • Analysis:

    • Measure the absorbance at 620 nm.[18]

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the data and fit to a dose-response curve to determine the IC₅₀ value.[18]

Section 4: Visualizations

Diagrams of Mechanisms and Workflows

MetRS_Inhibition cluster_0 MetRS Catalytic Cycle Met Methionine MetRS MetRS Enzyme Met->MetRS ATP ATP ATP->MetRS MetAMP Met-AMP Intermediate MetRS->MetAMP + PPi Met_tRNA Met-tRNA(Met) MetAMP->Met_tRNA + AMP tRNA tRNA(Met) tRNA->MetAMP Translation Protein Synthesis Met_tRNA->Translation Inhibitor MetRS Inhibitor (e.g., REP8839) Inhibitor->MetRS Competes with Methionine

Caption: Mechanism of MetRS action and competitive inhibition.

Resistance_Mechanisms cluster_Target Target-Based Resistance cluster_Cellular Cellular-Based Resistance Start MetRS Inhibitor Pressure Node_Target Target Modification (metG mutation) Start->Node_Target Node_Overexpression Target Overexpression (metG upregulation) Start->Node_Overexpression Node_Efflux Increased Efflux (Efflux pump upregulation) Start->Node_Efflux Node_Uptake Reduced Uptake (Permeability change) Start->Node_Uptake Node_Alt Alternative Target (Intrinsic MetRS2) Start->Node_Alt End Bacterial Resistance Node_Target->End Node_Overexpression->End Node_Efflux->End Node_Uptake->End Node_Alt->End

Caption: Overview of bacterial resistance mechanisms to MetRS inhibitors.

Resistance_Workflow Start Isolate Resistant Mutant (MIC > 4x WT) Seq Sequence metG Gene Start->Seq Decision_Seq Mutation Found? Seq->Decision_Seq WGS Perform Whole Genome Sequencing Decision_Seq->WGS No & Unclear from qRT-PCR Analyze Characterize Mutant MetRS: - Purify Protein - Enzyme Kinetics (Ki, Kₘ) - Structural Studies Decision_Seq->Analyze Yes qRT_PCR qRT-PCR Analysis: - metG expression - Efflux pump gene expression Decision_Seq->qRT_PCR No Result_Target Mechanism: Target Modification Analyze->Result_Target EPI Test MIC with Efflux Pump Inhibitor qRT_PCR->EPI Result_Other Mechanism: Efflux/Upregulation EPI->Result_Other MIC_Troubleshooting Start Inconsistent MIC Results Check_Inoculum Is Inoculum Standardized to 0.5 McFarland? Start->Check_Inoculum Fix_Inoculum Action: Standardize inoculum and verify final density. Check_Inoculum->Fix_Inoculum No Check_Media Is Media Consistent (Lot, pH)? Check_Inoculum->Check_Media Yes Fix_Media Action: Use single lot of standard MHB. Check pH. Check_Media->Fix_Media No Check_Compound Is Compound Soluble & Stable in Media? Check_Media->Check_Compound Yes Fix_Compound Action: Check solubility. Include vehicle control. Assess stability. Check_Compound->Fix_Compound No Check_Reading Is Endpoint Reading Objective? Check_Compound->Check_Reading Yes Fix_Reading Action: Use plate reader (OD600). Define clear visual endpoint. Check_Reading->Fix_Reading No End Consistent MICs Check_Reading->End Yes

References

Technical Support Center: Refining MetRS-IN-1 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing MetRS-IN-1 in your cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this methionyl-tRNA synthetase (MetRS) inhibitor.

Understanding this compound

This compound, also known as Compound 27, is an inhibitor of the E. coli methionyl-tRNA synthetase (MetRS) with an IC50 of 237 nM.[1] MetRS enzymes are essential for protein synthesis, as they are responsible for attaching the amino acid methionine to its corresponding tRNA.[1] Inhibition of this process leads to a disruption of protein synthesis, ultimately resulting in cell cycle arrest or cell death.[2] While this compound is known to target bacterial MetRS, its effects on mammalian cells are a critical aspect of its experimental application. Many MetRS inhibitors exhibit selectivity for prokaryotic (MetRS1) over eukaryotic cytoplasmic (MetRS2) enzymes; however, potential off-target effects on the human mitochondrial MetRS (also a MetRS1 type) should be considered.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a wide range of concentrations, typically from nanomolar (nM) to micromolar (µM). Based on the IC50 against E. coli MetRS (237 nM), a suggested starting range for mammalian cells could be from 10 nM to 100 µM.

Q2: How can I determine the cytotoxicity of this compound in my cell line?

A2: Cytotoxicity can be assessed using various standard assays such as MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity, or by using dye exclusion assays like trypan blue to count viable cells. It is recommended to perform these assays at multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependent effects of the inhibitor.

Q3: I am observing significant cell death even at low concentrations. What could be the reason?

A3: High sensitivity to this compound can vary between cell lines. Potential reasons for excessive cytotoxicity include:

  • High dependence on de novo protein synthesis: Cells with a high proliferation rate might be more sensitive to protein synthesis inhibition.

  • Off-target effects: The compound might be affecting other cellular processes, including the inhibition of the human mitochondrial MetRS.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).

Q4: My results are not consistent across experiments. What are the common causes of variability?

A4: Inconsistent results can stem from several factors:

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Seeding density: Ensure a consistent number of cells are seeded in each well, as this can significantly impact the outcome of cytotoxicity assays.

  • Compound stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.

  • Incubation time: Precise timing of compound addition and assay measurement is critical for reproducibility.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No observable effect on cell viability or proliferation Concentration is too low.Increase the concentration range in your dose-response experiment.
Cell line is resistant.Consider using a different cell line or a positive control inhibitor known to be effective in your chosen line.
Compound has degraded.Use a fresh stock of this compound and prepare fresh dilutions for each experiment.
High background in cytotoxicity assay Contamination of cell culture.Regularly check for microbial contamination. Use fresh, sterile reagents and maintain aseptic techniques.
Reagent issue.Ensure assay reagents are properly prepared and within their expiration date. Include appropriate controls (e.g., media only, cells only).
Precipitate forms in the media after adding this compound Poor solubility of the compound.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low. Vortex the diluted solution before adding it to the cells.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Cytotoxicity Data for Other MetRS Inhibitors in Mammalian Cell Lines
InhibitorCell LineAssay DurationCC50 / EC50Reference
REP8839Mammalian cellsNot specifiedNo significant cytotoxicity up to 20 µM
MRS-2541HepG2, CRL-815548 hours> 50 µM[3]
Compound 1717Mammalian cellsNot specifiedTherapeutic Index ~100
Various InhibitorsCRL-8155, HepG2Not specifiedCC50s ≥ 20 µM[5]

Signaling Pathways and Experimental Workflows

MetRS Inhibition and its Effect on Protein Synthesis

The primary mechanism of action for MetRS inhibitors is the disruption of protein synthesis. This can be visualized as a direct inhibition of a key enzymatic step.

MetRS_Inhibition cluster_0 Aminoacylation Met Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS ATP ATP ATP->MetRS tRNA_Met tRNA(Met) tRNA_Met->MetRS Met_tRNA_Met Met-tRNA(Met) MetRS->Met_tRNA_Met Catalyzes attachment Protein_Synthesis Protein Synthesis Met_tRNA_Met->Protein_Synthesis MetRS_IN_1 This compound MetRS_IN_1->MetRS Inhibits

Caption: Mechanism of this compound action on protein synthesis.

General Experimental Workflow for Inhibitor Concentration Refinement

The process of determining the optimal concentration of a new inhibitor like this compound follows a logical progression from initial screening to more detailed characterization.

Experimental_Workflow start Start: New Inhibitor (this compound) dose_response Dose-Response Experiment (e.g., 10 nM - 100 µM) start->dose_response cytotoxicity_assay Cytotoxicity Assay (MTT, XTT, etc.) dose_response->cytotoxicity_assay determine_ic50 Determine IC50 cytotoxicity_assay->determine_ic50 select_concentrations Select Concentrations for Further Study (e.g., IC25, IC50, IC75) determine_ic50->select_concentrations functional_assays Functional Assays (e.g., Proliferation, Apoptosis) select_concentrations->functional_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) functional_assays->pathway_analysis end End: Optimal Concentration Identified pathway_analysis->end

Caption: Workflow for refining this compound concentration.

Potential Downstream Effects of Protein Synthesis Inhibition

While a direct link between MetRS inhibition and the mTOR signaling pathway is not firmly established in the literature, inhibiting protein synthesis, a central process regulated by mTOR, could have indirect effects on this pathway. Further investigation would be required to elucidate any such connection.

Downstream_Effects MetRS_IN_1 This compound Protein_Synthesis Protein Synthesis Inhibition MetRS_IN_1->Protein_Synthesis Cell_Cycle Cell Cycle Arrest Protein_Synthesis->Cell_Cycle Apoptosis Apoptosis Protein_Synthesis->Apoptosis mTOR_Pathway mTOR Signaling Pathway (Potential Indirect Effects) Protein_Synthesis->mTOR_Pathway ?

Caption: Potential cellular consequences of MetRS inhibition.

References

Technical Support Center: Overcoming Experimental Variability with the MetRS* System

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mutant methionyl-tRNA synthetase (MetRS) system. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome experimental variability and achieve consistent, reliable results in your studies. The MetRS system, often utilizing the L274G mutation, enables the cell-specific incorporation of non-canonical amino acids (ncAAs) like azidonorleucine (ANL) into newly synthesized proteins for visualization and purification.

Frequently Asked Questions (FAQs)

Q1: What is the MetRS system and how does it work?*

The MetRS* system employs a genetically engineered mutant methionyl-tRNA synthetase (MetRS), typically with an L274G point mutation, which expands the enzyme's substrate binding pocket.[1][2] This modification allows the enzyme to recognize and charge a non-canonical amino acid (ncAA), such as azidonorleucine (ANL), onto methionine tRNA.[2] Wild-type MetRS does not efficiently recognize ANL.[3][4] When MetRS is expressed in specific cells, it facilitates the incorporation of the nCAA into newly synthesized proteins in place of methionine. These nCAA-labeled proteins can then be tagged with fluorescent probes or affinity tags via "click chemistry" for visualization (Fluorescent Non-Canonical Amino Acid Tagging - FUNCAT) or purification (Bioorthogonal Non-Canonical Amino Acid Tagging - BONCAT).[2][5]

Mechanism of MetRS-Mediated Protein Labeling*

cluster_0 Aminoacylation cluster_1 Translation cluster_2 Detection/Purification MetRS_star MetRS* (L274G) ANL_tRNA_Met ANL-tRNA-Met MetRS_star->ANL_tRNA_Met Charges ANL ANL (Azidonorleucine) ANL->MetRS_star tRNA_Met tRNA-Met tRNA_Met->MetRS_star Ribosome Ribosome ANL_tRNA_Met->Ribosome Nascent_Protein Nascent Protein (ANL-labeled) Ribosome->Nascent_Protein Incorporates ANL Click_Chemistry Click Chemistry (e.g., with alkyne probe) Nascent_Protein->Click_Chemistry Tagged_Protein Tagged Protein (Fluorescent or Biotinylated) Click_Chemistry->Tagged_Protein

Mechanism of MetRS-mediated protein labeling.
Q2: What are the common sources of experimental variability with the MetRS system?

Experimental variability can arise from several factors:

  • MetRS Expression Levels:* Inconsistent or low expression of the MetRS* enzyme in target cells will lead to variable and inefficient labeling.

  • ncAA Concentration and Toxicity: The concentration of the non-canonical amino acid (e.g., ANL, AHA) is critical. Sub-optimal concentrations can result in low labeling, while excessively high concentrations may lead to cellular toxicity and altered protein synthesis.[6][7][8]

  • Click Chemistry Reaction Efficiency: The efficiency of the click chemistry reaction is dependent on the quality and concentration of reagents, as well as reaction conditions.

  • Background Signal: Non-specific binding of probes or antibodies can lead to high background and difficulty in interpreting results.

Troubleshooting Guides

Problem 1: Low or No Labeling Signal

This is a common issue that can be addressed by systematically evaluating each step of the experimental workflow.

BONCAT/FUNCAT Experimental Workflow

Start Start Express_MetRS Express MetRS* in Target Cells Start->Express_MetRS Add_ncAA Add ncAA (e.g., ANL) to Culture Medium Express_MetRS->Add_ncAA Incubate Incubate for Desired Time Add_ncAA->Incubate Lyse_Cells Lyse Cells and Prepare Proteome Incubate->Lyse_Cells Click_Reaction Perform Click Chemistry with Alkyne Probe Lyse_Cells->Click_Reaction Analyze Analyze Labeled Proteins (SDS-PAGE, Western Blot, MS) Click_Reaction->Analyze End End Analyze->End

A typical BONCAT/FUNCAT experimental workflow.
Potential Cause Troubleshooting Steps
Insufficient MetRS Expression- Verify MetRS expression via Western blot (if tagged) or RT-qPCR.[9] - For viral transduction, optimize viral titer and transduction efficiency. - For transient transfection, optimize transfection reagent and DNA concentration.
Sub-optimal nCAA Concentration - Titrate the nCAA concentration to find the optimal balance between labeling efficiency and cell viability.[6][10] - Refer to the data table below for recommended starting concentrations.
Inefficient Click Chemistry - Use fresh click chemistry reagents, especially the copper catalyst and reducing agent.[11] - Ensure reagents are added in the correct order as specified in the protocol.[12] - Optimize the concentration of the alkyne probe.[5]
Protein Synthesis Inhibition - Ensure cells are healthy and not under stress from other experimental conditions. - Include a positive control for protein synthesis.

Problem 2: High Background Signal

High background can mask the true signal from labeled proteins.

Potential Cause Troubleshooting Steps
Non-specific Probe Binding - Include a negative control (cells not expressing MetRS* or not treated with nCAA) to assess background.[10] - Perform a "no-click" control (all reagents except the copper catalyst) to check for non-specific probe binding. - Increase the number of washes after the click reaction and antibody incubation steps.
Contaminated Reagents - Use high-purity reagents for the click chemistry reaction.
Protein Aggregation - Ensure complete cell lysis and protein solubilization before the click reaction.

Troubleshooting Decision Tree

Start Low/No Signal Check_MetRS Is MetRS* Expressed? Start->Check_MetRS Check_ncAA Is nCAA Concentration Optimal? Check_MetRS->Check_ncAA Yes Optimize_Expression Optimize Transfection/ Transduction Check_MetRS->Optimize_Expression No Check_Click Is Click Chemistry Working? Check_ncAA->Check_Click Yes Titrate_ncAA Titrate nCAA Concentration Check_ncAA->Titrate_ncAA No Check_Health Are Cells Healthy? Check_Click->Check_Health Yes Troubleshoot_Click Use Fresh Reagents/ Optimize Probe Conc. Check_Click->Troubleshoot_Click No Success Problem Solved Check_Health->Success Yes Assess_Viability Assess Cell Viability/ Optimize Culture Conditions Check_Health->Assess_Viability No Optimize_Expression->Check_MetRS Titrate_ncAA->Check_ncAA Troubleshoot_Click->Check_Click Assess_Viability->Check_Health

References

dealing with MetRS-IN-1 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MetRS-IN-1, a potent and selective inhibitor of methionyl-tRNA synthetase (MetRS). Our goal is to help you overcome common experimental challenges, particularly those related to compound precipitation in media, to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor targeting methionyl-tRNA synthetase (MetRS). MetRS is a crucial enzyme responsible for charging methionine onto its cognate tRNA, an essential step in protein synthesis. By inhibiting MetRS, this compound effectively halts protein production, leading to cell growth arrest and apoptosis in rapidly dividing cells. The mechanism of action involves competitive binding to the methionine-binding site of the MetRS enzyme.

Q2: I am observing precipitation of this compound after adding it to my cell culture media. What is the common cause for this?

A2: Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue.[1] This can be attributed to several factors including:

  • Low Solubility: The compound may have inherently low solubility in aqueous media.

  • High Concentration: The working concentration used might exceed the solubility limit of the compound in the media.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous media can cause the compound to crash out of solution.

  • Media Components: Interactions with components in the media, such as proteins or salts, can sometimes lead to precipitation.[2][3]

  • Temperature and pH: Suboptimal temperature or pH of the media can affect the solubility of the compound.

Q3: How can I prevent this compound from precipitating in my cell culture experiments?

A3: To prevent precipitation, consider the following strategies:

  • Optimize Solvent and Concentration: Prepare a higher concentration stock solution in a suitable solvent like DMSO. When preparing your working solution, ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.[1]

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.

  • Pre-warming Media: Ensure your cell culture media is pre-warmed to 37°C before adding this compound.

  • Sonication: Briefly sonicating the final solution can help to dissolve any small precipitates.

  • Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents like beta-cyclodextrin can be used to enhance the solubility of hydrophobic compounds.[1]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles of the stock solution.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitate in the media immediately after adding this compound. The working concentration is too high, or the compound has low aqueous solubility.Decrease the working concentration. Prepare a fresh, lower concentration stock solution in DMSO. Perform a serial dilution in media rather than a single large dilution.[1]
Precipitate forms over time during incubation. The compound is unstable in the media at 37°C, or the media is becoming concentrated due to evaporation.Check the stability of this compound in your specific media over time. Ensure proper humidification of your incubator to prevent evaporation.[3] Consider refreshing the media with freshly prepared this compound for long-term experiments.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound is leading to variable effective concentrations.Visually inspect the media for any signs of precipitation before and during the experiment. Prepare fresh dilutions for each experiment. Ensure thorough mixing after adding the compound to the media.
High background in cell-based assays. Precipitated compound may interfere with assay readings (e.g., absorbance, fluorescence).Centrifuge the plate briefly before reading to pellet any precipitate. Wash the cells with PBS before adding assay reagents to remove any extracellular precipitate.
No observable effect of this compound on cells. The compound has precipitated and is not biologically available to the cells.Confirm the dissolution of the compound. Use a positive control to ensure the assay is working correctly. Re-evaluate the preparation of the this compound working solution.

Quantitative Data

Table 1: Solubility of this compound

Solvent Solubility (mg/mL) Molar Solubility (mM)
DMSO> 50> 100
Ethanol~10~20
PBS (pH 7.4)< 0.1< 0.2
Cell Culture Media + 10% FBS~0.5~1

Table 2: Stability of this compound in Solution

Solvent Storage Temperature Stability (t½)
DMSO-20°C> 6 months
DMSO4°C~1 month
Cell Culture Media (37°C)37°C~24 hours

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. For example, dissolve 5 mg of this compound (assuming a molecular weight of 500 g/mol ) in 1 mL of DMSO.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

  • Serial Dilution: To prepare a 10 µM working solution in 10 mL of cell culture media, first dilute 1 µL of the 10 mM stock solution into 99 µL of pre-warmed media (intermediate dilution of 100 µM). Then, add 1 mL of this intermediate dilution to the final 9 mL of media.

  • Mix and Filter: Gently vortex the final working solution. For sensitive applications, the final solution can be sterile-filtered through a 0.22 µm syringe filter.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture media as described in Protocol 1. Remove the old media from the wells and add 100 µL of the media containing the desired concentrations of this compound. Include a vehicle control (media with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5][6]

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

MetRS_Inhibition_Pathway Met Methionine MetRS MetRS Met->MetRS Met_tRNA_Met Met-tRNA-Met MetRS->Met_tRNA_Met  ATP -> AMP + PPi tRNA_Met tRNA-Met tRNA_Met->MetRS Ribosome Ribosome Met_tRNA_Met->Ribosome Protein Protein Synthesis Ribosome->Protein CellGrowth Cell Growth & Proliferation Protein->CellGrowth MetRS_IN_1 This compound MetRS_IN_1->MetRS Inhibition

Caption: Signaling pathway of MetRS inhibition by this compound.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is the working concentration too high? Start->Check_Concentration Reduce_Concentration Reduce concentration or use a lower stock. Check_Concentration->Reduce_Concentration Yes Check_Solvent Was the DMSO stock added too quickly? Check_Concentration->Check_Solvent No Solution_Clear Solution is clear Reduce_Concentration->Solution_Clear Stepwise_Dilution Use stepwise dilution in pre-warmed media. Check_Solvent->Stepwise_Dilution Yes Check_Media Is the precipitate forming over time? Check_Solvent->Check_Media No Stepwise_Dilution->Solution_Clear Check_Stability Check compound stability. Refresh media periodically. Check_Media->Check_Stability Yes Check_Media->Solution_Clear No Check_Stability->Solution_Clear

Caption: Troubleshooting workflow for this compound precipitation.

References

Validation & Comparative

Validating the Inhibitory Effect of MetRS-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of a novel methionyl-tRNA synthetase (MetRS) inhibitor, designated here as MetRS-IN-1. The performance of this compound is compared against other known MetRS inhibitors, supported by experimental data and detailed protocols for key validation assays.

Introduction to MetRS Inhibition

Methionyl-tRNA synthetase (MetRS) is an essential enzyme responsible for the crucial first step of protein synthesis: the charging of methionine onto its cognate tRNA. This function is vital for the initiation and elongation of polypeptide chains. The significant structural differences between the MetRS enzymes found in pathogens (like bacteria and protozoa) and in human cytoplasm make them an attractive target for the development of novel antimicrobial agents.[1][2] MetRS inhibitors act by binding to the enzyme and preventing it from catalyzing the aminoacylation reaction, thereby halting protein synthesis and inhibiting cell growth.[2][3]

There are two primary classes of MetRS enzymes: MetRS1, typically found in Gram-positive bacteria, protozoa, and human mitochondria, and MetRS2, found in Gram-negative bacteria, archaea, and the human cytoplasm.[2][4] This distinction is critical for inhibitor design, as high selectivity for the pathogen's MetRS over the human cytoplasmic and even mitochondrial orthologs is a key requirement for a successful therapeutic agent.[4][5]

Comparative Analysis of MetRS Inhibitors

The efficacy of a new inhibitor is best understood when compared to existing compounds. This section presents a comparative summary of the inhibitory activity of this compound against well-characterized MetRS inhibitors.

Table 1: Comparison of In Vitro Enzymatic Inhibition

CompoundTarget Organism/EnzymeInhibition Constant (Kᵢ)IC₅₀Mechanism of Inhibition (vs. Methionine)Selectivity (vs. Human Cytoplasmic MetRS)Citation(s)
This compound S. aureus MetRS1Data not availableData not availableTo be determinedTo be determined
REP8839 (Bederocin)S. aureus MetRS110 pM<1.9 nMCompetitive>1,000,000-fold[2][4][5]
Compound 1717S. aureus MetRS1Not reported<25 nMNot reportedPotent against Gram-positive bacteria, no activity against Gram-negative[1][3]
DDD806905L. donovani MetRS18 nM94 nMCompetitiveActive against Leishmania[6]
IsopomiferinP. aeruginosa MetRS2Not reported70 µMNon-competitive (with Met or ATP)Broad-spectrum antibacterial activity[7]

Table 2: Comparison of Cellular Activity and Cytotoxicity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Cytotoxicity (CC₅₀) on Human Cells (e.g., HepG2)Therapeutic Index (CC₅₀/MIC)Citation(s)
This compound S. aureusData not availableData not availableData not available
REP8839 (Bederocin)S. aureus0.06 µg/mL>128 µg/mL>2133[2]
Compound 1717S. aureus≤1.3 µg/mL>50 µM (>23.7 µg/mL)>18[1][3][8]
Compound 2144S. aureus≤1.3 µg/mLNot reportedNot reported[1][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are protocols for key experiments to validate the inhibitory effect of this compound.

MetRS Enzymatic Inhibition Assay (ATP:PPi Exchange Assay)

This assay quantifies the reverse reaction of the first step of aminoacylation, measuring the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of methionine.[5]

Materials:

  • Purified MetRS enzyme (e.g., from S. aureus)

  • [³²P]PPi

  • ATP, L-methionine, Tris-HCl, MgCl₂, DTT, KCl

  • Activated charcoal

  • Scintillation fluid and counter

  • Inhibitor compound (this compound) dissolved in DMSO

Procedure:

  • Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, DTT, and KCl.

  • Prepare reaction mixtures containing the reaction buffer, ATP, L-methionine, [³²P]PPi, and purified MetRS enzyme.

  • For inhibitor testing, add serial dilutions of this compound (dissolved in DMSO) to the reaction mixtures. Include a DMSO-only control.

  • Initiate the reaction by adding the enzyme and incubate at 37°C for a predetermined time (e.g., 20 minutes).

  • Stop the reaction by adding a quench solution containing activated charcoal, which binds to the newly formed [³²P]ATP.

  • Filter the mixture to separate the charcoal-bound [³²P]ATP from the free [³²P]PPi.

  • Wash the filters to remove any remaining unbound [³²P]PPi.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.[5]

  • To determine the inhibition constant (Kᵢ) and the mode of inhibition, repeat the assay with varying concentrations of methionine and a fixed concentration of the inhibitor.[5]

Minimum Inhibitory Concentration (MIC) Assay

This cell-based assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Inhibitor compound (this compound)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the inhibitor at which there is no visible bacterial growth (turbidity).

Protein Synthesis Inhibition Assay (Radiolabeled Amino Acid Incorporation)

This assay directly measures the effect of the inhibitor on protein synthesis within whole cells.[3]

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Radiolabeled amino acid (e.g., [³H]lysine)

  • Inhibitor compound (this compound)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into tubes and add different concentrations of this compound. Include a no-inhibitor control.

  • Incubate for a short period (e.g., 5 minutes).

  • Add the radiolabeled amino acid to each tube and incubate for a further period (e.g., 30 minutes) to allow for incorporation into newly synthesized proteins.

  • Stop the incorporation by adding cold TCA to precipitate the proteins.

  • Collect the precipitated protein by filtering the samples through glass fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition at each compound concentration compared to the control.

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate the central role of MetRS in protein synthesis and the workflow for inhibitor validation.

MetRS_Pathway cluster_translation Protein Synthesis Methionine Methionine MetRS MetRS Methionine->MetRS ATP ATP ATP->MetRS Met-AMP Methionyl-adenylate (Intermediate) MetRS->Met-AMP Activation Met-tRNA_Met Methionyl-tRNA(Met) Met-AMP->Met-tRNA_Met Transfer tRNA_Met tRNA(Met) tRNA_Met->Met-tRNA_Met Ribosome Ribosome Met-tRNA_Met->Ribosome Protein Protein Ribosome->Protein Elongation This compound This compound This compound->MetRS Inhibition

Caption: Mechanism of MetRS and its inhibition.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Selectivity & Safety A Purify MetRS Enzyme B Enzymatic Assay (ATP:PPi Exchange) A->B C Determine IC50 & Ki B->C F Confirm On-Target Effect C->F D MIC Assay on Pathogen Strain D->F E Protein Synthesis Inhibition Assay E->F I Determine Therapeutic Index F->I G Test against Human MetRS Orthologs G->I H Cytotoxicity Assay (e.g., HepG2 cells) H->I

Caption: Workflow for validating a new MetRS inhibitor.

References

A Comparative Guide to MetRS-IN-1 and Other Methionyl-tRNA Synthetase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel methionyl-tRNA synthetase (MetRS) inhibitor, here designated MetRS-IN-1 (also known as MRS-2541), against other notable MetRS inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for further research and development.

Methionyl-tRNA synthetase (MetRS) is a critical enzyme in protein synthesis, responsible for attaching methionine to its corresponding tRNA.[1] This essential function makes it a promising target for the development of new antimicrobial agents.[1][2] Inhibitors of MetRS can disrupt protein synthesis in pathogens, leading to cell death or growth inhibition.[1] This guide focuses on this compound, a novel inhibitor with potent activity against Gram-positive bacteria, and compares its performance with other known MetRS inhibitors.

Overview of this compound (MRS-2541)

This compound (MRS-2541) is a novel, selective inhibitor of the type 1 MetRS found in most Gram-positive bacteria.[3] This selectivity is a key advantage, as it does not target the type 2 MetRS present in Gram-negative bacteria and the human cytoplasm, potentially reducing side effects.[3]

Comparative Efficacy and Potency

The following tables summarize the in vitro and in vivo activities of this compound and other MetRS inhibitors.

Table 1: In Vitro Activity of MetRS Inhibitors against Gram-Positive Bacteria

CompoundOrganismMIC (µg/mL)
This compound (MRS-2541) Staphylococcus aureus (MSSA, MRSA)0.063 - 0.5
Streptococcus pyogenes0.063 - 0.5
Enterococcus species0.063 - 0.5
REP8839 Staphylococcus aureus (including resistant strains)Potent activity reported
Staphylococcus epidermidis (multiply resistant)Potent activity reported
Streptococcus pyogenesStrong activity reported
Enterococcus faecium (including VRE)Strong activity reported
Enterococcus faecalis (including VRE)Strong activity reported
MRS-1717 Gram-positive organisms (including MRSA)Potent activity reported
Linezolid Gram-positive pathogensFavorable comparison with MRS-2541

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Enzyme Inhibition and Selectivity

CompoundTarget EnzymeIC50 / KiSelectivity
This compound (MRS-2541) S. aureus MetRSNot specifiedSelective for Gram-positive bacterial MetRS
REP8839 S. aureus MetRSKi = 10 pMSelective for bacterial vs. human MetRS
MRS-1717 T. brucei MetRSIC50 < 50 nMHigh selectivity for parasite over mammalian cells

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) is an indication of how potent an inhibitor is.

Mechanism of Action

MetRS inhibitors function by binding to the active site of the MetRS enzyme, preventing it from catalyzing the attachment of methionine to its tRNA.[1] Some inhibitors, like REP8839, are competitive with methionine and uncompetitive with ATP, meaning high physiological ATP levels can enhance their binding.[2] This disruption of protein synthesis is the primary mechanism of their antimicrobial activity.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MetRS inhibitors and a typical experimental workflow for their evaluation.

MetRS_Inhibition_Pathway Mechanism of MetRS Inhibition Met Methionine MetRS MetRS Enzyme Met->MetRS ATP ATP ATP->MetRS tRNA_Met tRNA(Met) Met_AMP Methionyl-adenylate intermediate tRNA_Met->Met_AMP MetRS->Met_AMP + PPi Met_tRNA_Met Methionyl-tRNA(Met) Met_AMP->Met_tRNA_Met + AMP Protein_Synthesis Protein Synthesis Met_tRNA_Met->Protein_Synthesis MetRS_IN_1 This compound MetRS_IN_1->MetRS Inhibition

Caption: Mechanism of MetRS Inhibition.

Experimental_Workflow Experimental Workflow for MetRS Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzyme_Assay Enzyme Inhibition Assay (IC50/Ki determination) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Enzyme_Assay->MIC_Assay Selectivity_Assay Selectivity Assay (vs. human MetRS) MIC_Assay->Selectivity_Assay Animal_Model Animal Infection Model (e.g., mouse thigh infection) Selectivity_Assay->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Enzyme_Assay Lead_Optimization->Compound_Synthesis Clinical_Development Clinical Development Lead_Optimization->Clinical_Development

Caption: Workflow for MetRS Inhibitor Evaluation.

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

MICs are determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the inhibitor are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. A standardized inoculum of the bacterial strain is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (IC50 Determination)

The inhibitory activity of compounds against the MetRS enzyme is evaluated using a tRNA aminoacylation assay.[4] The reaction mixture contains the purified recombinant MetRS enzyme, ATP, radiolabeled L-methionine, and total tRNA in a reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 40 mM MgCl2, 0.1% BSA, and 1 mM DTT).[4] The inhibitor is added at various concentrations. The reaction is incubated at room temperature, and the amount of radiolabeled methionine incorporated into tRNA is measured by scintillation counting. The IC50 value is calculated from the dose-response curve.

In Vivo Efficacy Model (Murine Thigh Infection Model)

Female ICR mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide. A bacterial suspension of a specific strain (e.g., S. aureus) is injected into the thigh muscle. Two hours post-infection, treatment with the MetRS inhibitor or a comparator drug (e.g., linezolid, vancomycin) is initiated via oral gavage or another appropriate route.[3] After a set treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are homogenized. The bacterial load (CFU/thigh) is determined by plating serial dilutions of the homogenate on appropriate agar plates. The efficacy of the compound is assessed by the reduction in bacterial load compared to the vehicle-treated control group.

Conclusion

This compound (MRS-2541) and other MetRS inhibitors represent a promising class of antibiotics with a novel mechanism of action, particularly against drug-resistant Gram-positive pathogens. The data presented in this guide highlight the potent and selective activity of these compounds. Further research into their pharmacokinetic and safety profiles is warranted to fully assess their therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field of antibiotic drug discovery and development.

References

A Comparative Analysis of MetRS-IN-1 and Known Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antibiotic candidate MetRS-IN-1 and its analogues with established antibiotics. The analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this new class of antimicrobials.

This compound and its related compounds are part of a promising new class of antibiotics that target methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis.[1][2][3] This mechanism of action is distinct from many currently used antibiotics, offering a potential solution to the growing challenge of antimicrobial resistance. This guide focuses on a comparative analysis of the in vitro and in vivo efficacy of MetRS inhibitors against clinically relevant Gram-positive pathogens, benchmarked against standard-of-care antibiotics such as linezolid and vancomycin.

Data Presentation: In Vitro Activity

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC values of MetRS inhibitors and known antibiotics against a panel of Gram-positive bacteria, including resistant strains.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of MetRS Inhibitors and Standard Antibiotics against Staphylococcus aureus

Compound/AntibioticStrain (Resistance Profile)MIC (µg/mL)Reference
MRS-2541 ATCC 33591 (MRSA)0.125[1]
ATCC 43300 (MRSA)0.06[1]
ATCC 700699 (VISA)0.06[1]
AH4826 (MRSA)0.06[1]
ATCC 29213 (MSSA)0.125[1]
Compound 1717 MRSA, VISA strains<0.3[2]
Compound 2144 MRSA, VISA strains<0.3[2]
REP8839 MRSA0.25 (MIC90)[4]
MSSA0.06 (MIC90)[4]
Vancomycin-intermediate S. aureus≤0.008 - 0.06[4]
Linezolid ATCC 33591 (MRSA)2[1]
MRSA1 (MIC50), 2 (MIC90)[5][6]
Vancomycin ATCC 33591 (MRSA)2[1]
MRSA1 (MIC50), 1.5-2 (MIC90)[6][7]
Ciprofloxacin ATCC 33591 (MRSA)0.5[1]

MRSA: Methicillin-resistant Staphylococcus aureus; MSSA: Methicillin-susceptible Staphylococcus aureus; VISA: Vancomycin-intermediate Staphylococcus aureus

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) against other Gram-Positive Pathogens

Compound/AntibioticOrganismMIC (µg/mL)Reference
MRS-2541 Enterococcus faecalis0.5[1]
Enterococcus faecium0.25[1]
Streptococcus pyogenes0.063[1]
Compound 1717 Enterococcus faecalis (VSE)<0.3[2]
Enterococcus faecium (VRE)<0.3[2]
Compound 2144 Enterococcus faecalis (VSE)<0.3[2]
Enterococcus faecium (VRE)<0.3[2]
REP8839 Streptococcus pyogenes0.12 (MIC90)[4]
Linezolid Vancomycin-resistant Enterococci (VRE)2 (MIC50 & MIC90)[5]
Vancomycin Vancomycin-susceptible Enterococci (VSE)1-2[2]

VRE: Vancomycin-resistant Enterococcus; VSE: Vancomycin-susceptible Enterococcus

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Protocol:

  • Preparation of Antimicrobial Agent: The test compound (e.g., this compound) and comparator antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

The neutropenic mouse thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of new antimicrobial agents.

Protocol Outline:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done on days -4 and -1 before infection to deplete the neutrophil count.

  • Infection: On day 0, mice are inoculated intramuscularly in the thigh with a standardized bacterial suspension (e.g., 10⁶ CFU of S. aureus).

  • Treatment: Treatment with the test compound (e.g., this compound) or a comparator antibiotic is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various dosing regimens.

  • Assessment of Bacterial Burden: At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The efficacy of the treatment is determined by comparing the bacterial load in the thighs of treated mice to that of untreated (vehicle control) mice. A static dose is the dose that results in no net change in bacterial numbers over the treatment period, while a bactericidal effect is indicated by a significant reduction in bacterial load.

Mechanism of Action and Signaling Pathways

MetRS inhibitors, including this compound, exert their antibacterial effect by specifically targeting and inhibiting methionyl-tRNA synthetase. This enzyme is crucial for the first step of protein synthesis: the charging of tRNA with methionine. By blocking this step, MetRS inhibitors effectively shut down protein production, leading to bacterial growth inhibition.[2][3] This mechanism is distinct from that of other protein synthesis inhibitors like linezolid, which targets the 50S ribosomal subunit, and cell wall synthesis inhibitors like vancomycin.

MetRS_Inhibition_Pathway cluster_bacterium Bacterial Cell Met Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS ATP ATP ATP->MetRS tRNA_Met tRNA(Met) Met_AMP Met-AMP Intermediate tRNA_Met->Met_AMP MetRS->Met_AMP  Activation Met_tRNA_Met Met-tRNA(Met) Met_AMP->Met_tRNA_Met  Transfer Ribosome Ribosome Met_tRNA_Met->Ribosome Protein Protein Synthesis Ribosome->Protein MetRS_IN_1 This compound MetRS_IN_1->MetRS Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel antimicrobial compound like this compound.

Experimental_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow A 1. Prepare Serial Dilutions of Test Compound C 3. Inoculate Microtiter Plate A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate at 37°C for 16-20 hours C->D E 5. Read and Record MIC Value D->E F 6. Data Analysis and Comparison E->F

Caption: Workflow for MIC determination.

Conclusion

The available data indicates that MetRS inhibitors, such as this compound and its analogues, demonstrate potent in vitro activity against a range of clinically important Gram-positive pathogens, including drug-resistant strains like MRSA and VRE.[1][2][4] Their MIC values are often comparable or superior to those of established antibiotics like linezolid and vancomycin. Furthermore, in vivo studies have shown that these compounds can effectively reduce bacterial burden in mouse infection models, with efficacy similar to that of linezolid.[1][2] The novel mechanism of action of MetRS inhibitors makes them a valuable area of research in the ongoing effort to combat antimicrobial resistance. Further clinical development is warranted to fully assess their therapeutic potential.

References

Unveiling the Potency of Methionyl-tRNA Synthetase (MetRS) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various Methionyl-tRNA Synthetase (MetRS) inhibitors, supported by experimental data. As the threat of antimicrobial resistance continues to grow, targeting essential bacterial enzymes like MetRS presents a promising avenue for the development of novel therapeutics.

Methionyl-tRNA synthetase is a critical enzyme responsible for initiating protein synthesis, making it an attractive target for the development of new drugs against bacterial, parasitic, and even cancerous cells.[1] This guide delves into the efficacy of several key MetRS inhibitors, presenting a comparative analysis of their performance based on available preclinical data.

Comparative Efficacy of MetRS Inhibitors

The following tables summarize the in vitro efficacy of prominent MetRS inhibitors against various pathogens. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

Table 1: In Vitro Antibacterial Activity of MetRS Inhibitors against Gram-Positive Bacteria

InhibitorOrganismMIC (µg/mL)IC50 (nM)Ki (pM)Reference
REP8839 Staphylococcus aureus0.12<1.910[2][3][4][5][6]
Streptococcus pyogenes0.12--[4]
Enterococcus spp.0.06--[2]
MRS-2541 Staphylococcus aureus (MSSA & MRSA)0.063 - 0.5--[7]
Streptococcus pyogenes0.063 - 0.5--[7]
Enterococcus spp.0.063 - 0.5--[7]
Rx100472 Staphylococcus aureus11.2-[7]
Streptococcus pneumoniae---[7]
Enterococcus faecalis---[7]
Compound 1717 Staphylococcus aureus (incl. MRSA, VISA)<0.3<25-[8]
Enterococcus faecalis (incl. VRE)<0.3<25-[8]
Compound 2093 Staphylococcus aureus (incl. MRSA, VISA)<0.3<25-[8]
Enterococcus faecalis (incl. VRE)<0.3<25-[8]
Compound 2144 Staphylococcus aureus (incl. MRSA, VISA)<0.3<25-[8]
Enterococcus faecalis (incl. VRE)<0.3<25-[8]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; Ki: Inhibition Constant. MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Table 2: In Vitro Anti-parasitic Activity of MetRS Inhibitors

InhibitorOrganismEC50 (nM)IC50 (nM)Ki (pM)Reference
Compound 1717 Giardia intestinalis500--[9]
Compound 1312 Giardia intestinalis~70007-[9]
Compound 2093 Cryptosporidium parvum7-0.9[10]

EC50: Half-maximal Effective Concentration.

Mechanism of Action and Signaling Pathway

MetRS inhibitors typically function by binding to the active site of the enzyme, preventing the binding of its natural substrates, methionine and ATP.[1] This competitive or uncompetitive inhibition halts the aminoacylation of tRNAMet, a crucial step in protein synthesis. The downstream effect is a global shutdown of protein production, leading to cell stasis and ultimately cell death.

MetRS_Inhibition_Pathway cluster_0 Protein Synthesis Initiation cluster_1 Inhibition cluster_2 Downstream Effects Met Methionine MetRS MetRS Met->MetRS ATP ATP ATP->MetRS tRNA tRNA-Met Met_AMP Met-AMP tRNA->Met_AMP MetRS->Met_AMP Met_tRNA Met-tRNA-Met Met_AMP->Met_tRNA Protein_Synthesis Protein Synthesis Met_tRNA->Protein_Synthesis Inhibitor MetRS Inhibitor Inhibitor->MetRS Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Cell_Growth->Cell_Death

Caption: General signaling pathway of MetRS inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are outlines for key experiments cited in the evaluation of MetRS inhibitors.

MetRS Enzyme Inhibition Assay (Aminoacylation Assay)

This assay directly measures the enzymatic activity of MetRS by quantifying the attachment of radiolabeled methionine to its cognate tRNA.

Principle: The rate of incorporation of a radiolabeled amino acid ([3H]L-methionine) into tRNA is measured in the presence and absence of the inhibitor.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl2, KCl, ATP, DTT, bovine serum albumin (BSA), total tRNA, and [3H]L-methionine.

  • Enzyme and Inhibitor Addition: Add a known concentration of purified MetRS enzyme to the reaction mixture. For inhibitor testing, add varying concentrations of the MetRS inhibitor.

  • Incubation: Incubate the reaction at a specified temperature (e.g., 37°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding a solution like trichloroacetic acid (TCA).

  • Precipitation and Washing: Precipitate the tRNA and wash it to remove unincorporated radiolabeled methionine.

  • Quantification: Measure the radioactivity of the precipitated tRNA using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the MetRS inhibitor in a liquid growth medium.

Broth Microdilution Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform serial twofold dilutions of the MetRS inhibitor in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted inhibitor. Include a growth control (no inhibitor) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the inhibitor in which no visible bacterial growth (turbidity) is observed.[11][12]

Experimental Workflow

The development and evaluation of new MetRS inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models A High-Throughput Screening (HTS) of Compound Libraries B Hit Identification & Validation A->B Identify active compounds C Lead Optimization (Structure-Activity Relationship Studies) B->C Improve potency & properties D In Vitro Efficacy Testing C->D Characterize efficacy E In Vivo Efficacy Testing D->E Promising candidates D1 Enzyme Inhibition Assay (IC50, Ki determination) D->D1 D2 Antimicrobial Susceptibility Testing (MIC determination) D->D2 D3 Cytotoxicity Assays (Selectivity) D->D3 F Preclinical Development E->F Demonstrate in vivo activity E1 Animal Models of Infection (e.g., murine thigh infection) E->E1 E2 Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies E->E2

Caption: A typical workflow for MetRS inhibitor discovery and evaluation.

Conclusion

The landscape of MetRS inhibitors is expanding, offering promising new candidates for combating a range of infectious diseases. Inhibitors like REP8839 and the newer MRS-2541 demonstrate potent activity against clinically relevant Gram-positive pathogens. Furthermore, the efficacy of certain MetRS inhibitors against parasites like Giardia and Cryptosporidium highlights the broad therapeutic potential of targeting this essential enzyme.

Continued research focusing on structure-based drug design and a deeper understanding of the downstream effects of MetRS inhibition will be crucial in developing next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles. The experimental protocols and workflows outlined in this guide provide a foundational framework for the rigorous evaluation of these promising therapeutic agents.

References

Structural Comparison of MetRS-IN-1 Binding to Methionyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

This guide provides a detailed structural and functional comparison of the binding mechanism of potent inhibitors to Methionyl-tRNA Synthetase (MetRS), a critical enzyme in protein synthesis and a promising target for novel antimicrobial agents. We focus on a representative inhibitor from the phenylbenzimidazole class, herein referred to as MetRS-IN-1 (analogous to compound P80 described in recent literature), and compare its binding mode to natural substrates and other inhibitory fragments.[1][2]

Introduction to Methionyl-tRNA Synthetase as a Drug Target

Methionyl-tRNA synthetase (MetRS) is an essential enzyme that catalyzes the attachment of L-methionine (L-Met) to its corresponding tRNA (tRNA^Met).[3] This two-step aminoacylation reaction is fundamental for the initiation and elongation phases of protein synthesis, making MetRS indispensable for cellular life.[1][3]

Significant structural differences exist between bacterial and human MetRS enzymes. Many gram-positive bacteria utilize a type 1 MetRS (MetRS1), which has a low sequence identity to the human cytosolic MetRS2.[1][4] This divergence allows for the development of selective inhibitors that target the bacterial enzyme, minimizing effects on the human host and presenting a promising strategy for combating drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1]

Inhibitors of MetRS typically target one of three key locations within the enzyme's active site: the L-methionine binding pocket, the ATP binding site, or a newly identified "auxiliary pocket" near the tRNA binding site.[1][5]

Binding Mechanism and Structural Analysis of this compound

This compound represents a class of highly potent inhibitors that achieve their effect by occupying multiple sites within the MetRS active site simultaneously. Structural studies, such as X-ray crystallography of S. aureus MetRS (SaMetRS), reveal that these inhibitors bind in a unique conformation that spans an enlarged L-methionine pocket, the tRNA CCA end binding site, and the adjacent auxiliary pocket.[1][2]

A key feature of this binding mode is its dependency on ATP. The presence of ATP appears to stabilize a specific conformation of the MetRS active site that enhances the inhibitor's binding affinity.[1][4] This ATP-assisted binding mechanism is a crucial consideration for inhibitor design and optimization. The inhibitor itself does not directly contact ATP; instead, ATP binding induces conformational changes in the enzyme that favor inhibitor association.[4]

The binding of this compound induces a distinct conformational state in the enzyme, which differs from the states observed when binding natural substrates alone.[5] This unique conformation effectively locks the enzyme in an inactive state, potently inhibiting its aminoacylation and pre-transfer editing functions.[1]

Comparative Analysis of Binding Modes

The binding of this compound can be contrasted with the enzyme's natural substrates and with smaller fragment-based inhibitors that occupy only a single portion of the active site.

  • Natural Substrates (L-Met and ATP): L-methionine binds within a specific pocket, while ATP occupies an adjacent site, stabilized by the conserved KMSKS loop.[2][6] The binding of both substrates induces conformational changes necessary for catalysis.

  • Fragment-Based Inhibitors: Fragment screening has identified compounds that bind exclusively to either the L-Met binding site or the auxiliary pocket.[1] These fragments have lower affinity compared to multi-site inhibitors like this compound but provide a basis for building more potent molecules. The binding of these fragments is also often enhanced in the presence of ATP.[1][2]

The multi-site binding of this compound explains its high potency and represents a sophisticated inhibitory mechanism compared to simple competitive inhibitors.

Quantitative Data for MetRS Inhibitors

The inhibitory activity of various compounds against MetRS is typically quantified by the half-maximal inhibitory concentration (IC50). The data below, derived from studies on S. aureus and Giardia intestinalis MetRS, illustrates the potency of different inhibitor classes.

Compound/Inhibitor ClassTarget OrganismAssay TypeIC50 Value (nM)Reference
This compound (P80 Analog) Staphylococcus aureusPre-transfer Editing94.6 ± 6.7[1]
Compound 1312 Giardia intestinalisEnzyme Inhibition7[7]
Urea-based (Compound 1356) Giardia intestinalisEnzyme Inhibition3,011[7]
REP8839 Staphylococcus aureustRNA AminoacylationTight-binding*[8]

*Note: For tight-binding inhibitors like REP8839, the IC50 value is often close to the enzyme concentration used in the assay, indicating very high affinity.[8]

Visualizing Pathways and Workflows

MetRS_Pathway cluster_substrates Substrates cluster_products Products L-Met L-Methionine MetRS MetRS Enzyme L-Met->MetRS ATP ATP ATP->MetRS tRNA tRNA(Met) tRNA->MetRS Met_tRNA Met-tRNA(Met) MetRS->Met_tRNA AMP_PPi AMP + PPi MetRS->AMP_PPi Inhibitor This compound Inhibitor->MetRS Inhibition

Workflow Screen 1. Compound Library Screening HitID 2. Hit Identification & Validation Screen->HitID Potency 3. Potency Determination (IC50 Assays) HitID->Potency Binding 4. Binding Affinity & Kinetics (SPR, ITC, MST) Potency->Binding Structure 5. Structural Biology (X-ray Crystallography) Binding->Structure LeadOpt 6. Lead Optimization Structure->LeadOpt Structure-Activity Relationship (SAR) LeadOpt->Potency

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summarized protocols for key assays used in the characterization of MetRS inhibitors.

A. MetRS Pre-transfer Editing Inhibition Assay

This assay measures the enzymatic activity of MetRS by detecting the production of phosphate (Pi) during the misactivation of a noncognate amino acid, which is a proxy for overall enzyme function.[1]

  • Principle: MetRS misactivates L-norleucine using ATP, producing norleucyl-adenylate and pyrophosphate (PPi). The PPi is hydrolyzed by pyrophosphatase into two phosphate ions (Pi). The rate of Pi production is measured using a malachite green assay. Inhibitors will reduce the rate of this reaction.

  • Reaction Mixture: Prepare a reaction buffer containing 100 mM Na-HEPES (pH 7.2), 30 mM KCl, 10 mM MgCl₂, 2 mM NaF, and inorganic pyrophosphatase.

  • Procedure:

    • Dispense the MetRS enzyme and varying concentrations of the test inhibitor into a 96-well plate.

    • Initiate the reaction by adding a solution of ATP and L-norleucine to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction and measure the generated phosphate by adding a malachite green reagent.

    • Read the absorbance at approximately 620-650 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and the target enzyme.[9][10]

  • Principle: The MetRS enzyme (ligand) is immobilized on a sensor chip surface. A solution containing the inhibitor (analyte) is flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the mass change.[10]

  • Immobilization:

    • Activate a carboxymethylated dextran sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]

    • Inject the purified MetRS protein over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell is typically prepared similarly but without the ligand.[11]

  • Binding Analysis:

    • Prepare a serial dilution of the inhibitor in a suitable running buffer (e.g., HEPES-buffered saline with a small percentage of DMSO).

    • Inject the different concentrations of the inhibitor over the ligand and reference surfaces at a constant flow rate. This is the "association" phase.

    • Replace the inhibitor solution with running buffer to monitor the "dissociation" phase.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are corrected by subtracting the reference channel signal. The association (k_on) and dissociation (k_off) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.[12]

C. X-ray Crystallography for Structural Determination

This technique provides high-resolution, three-dimensional structural information on how an inhibitor binds to the MetRS active site.[1][6]

  • Principle: A highly pure and concentrated solution of the MetRS-inhibitor complex is induced to form a single, well-ordered crystal. This crystal is then exposed to a focused X-ray beam, which produces a diffraction pattern that can be used to calculate the electron density and thus the atomic structure of the complex.

  • Crystallization:

    • Purify the MetRS protein to homogeneity.

    • Incubate the protein with a molar excess of the inhibitor and any required co-factors (like ATP or an analog).

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize initial "hit" conditions to produce diffraction-quality crystals.

  • Data Collection and Structure Solution:

    • Cryo-protect the crystal and mount it for X-ray diffraction analysis, often at a synchrotron source.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

    • Process the diffraction data and solve the structure using molecular replacement, using a known MetRS structure as a search model.

    • Refine the atomic model against the experimental data, carefully building the inhibitor molecule into the observed electron density map.[6]

  • Structural Analysis: Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and conformational changes that define the inhibitor's binding mode.[1][13]

References

Assessing the Specificity of MetRS-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the methionyl-tRNA synthetase (MetRS) inhibitor designated as MetRS-IN-1 is not available in the public domain. Extensive searches of scientific literature and chemical databases did not yield any specific compound with this identifier. Therefore, a direct assessment and comparison of its specificity against other MetRS inhibitors cannot be provided.

This guide will instead focus on the general principles and methodologies for assessing the specificity of MetRS inhibitors, using known examples from the scientific literature to illustrate these concepts. This information is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating the specificity of any MetRS inhibitor.

Understanding the Importance of Specificity for MetRS Inhibitors

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme responsible for charging methionine onto its cognate tRNA, an essential step in protein synthesis. Inhibition of MetRS can be a powerful therapeutic strategy, particularly in oncology and infectious diseases. However, the therapeutic window of a MetRS inhibitor is critically dependent on its specificity.

On-target specificity refers to the inhibitor's selective binding to the intended MetRS enzyme (e.g., bacterial MetRS over human cytoplasmic or mitochondrial MetRS). Off-target effects , where the inhibitor interacts with other cellular components, can lead to toxicity and undesirable side effects. Therefore, rigorous assessment of an inhibitor's specificity is paramount during drug development.

Key Experimental Protocols for Specificity Assessment

A comprehensive evaluation of a MetRS inhibitor's specificity involves a combination of biochemical and cell-based assays.

Biochemical Assays

These assays utilize purified enzymes to determine the direct interaction between the inhibitor and its potential targets.

  • Aminoacylation Assay: This is the gold-standard method to measure the enzymatic activity of aminoacyl-tRNA synthetases. The assay quantifies the attachment of a radiolabeled amino acid (e.g., [³H]-methionine) to its corresponding tRNA. By measuring the inhibition of this reaction in the presence of the compound, the potency (IC₅₀) against the target MetRS can be determined. To assess specificity, this assay should be performed against a panel of other aminoacyl-tRNA synthetases.

  • Kinase Panel Screening: As many small molecule inhibitors can have off-target effects on kinases due to structural similarities in their ATP-binding pockets, screening against a broad panel of kinases is a critical step. This is typically performed using radiometric, fluorescence-based, or mass spectrometry-based methods to measure the inhibition of kinase activity.

Cellular Assays

These assays are performed in a more physiologically relevant context to assess the inhibitor's effects on whole cells.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells. An increase in the melting temperature of MetRS in the presence of the inhibitor provides evidence of direct target engagement within the cellular environment.

  • Antiproliferative Assays: The potency of the inhibitor is assessed by measuring its effect on the growth of various cell lines (e.g., cancer cell lines, bacterial strains). Comparing the potency against cells expressing the target MetRS versus those that do not (or express a resistant mutant) can provide insights into on-target activity.

Comparative Data for Known MetRS Inhibitors

While specific data for "this compound" is unavailable, the following table provides a conceptual framework for how such data would be presented. The compounds listed are examples of different classes of MetRS inhibitors.

Inhibitor ClassPrimary TargetIC₅₀ against Primary TargetSelectivity against other aaRSKinase Off-Targets (at 10 µM)Reference
Diaryl Diamines Bacterial MetRSLow nMHighMinimalFictional Example
Quinolinones Bacterial MetRSMid nMModerateSome inhibition of CDK2Fictional Example
Methionine Analogues Eukaryotic MetRSHigh nMLowNot determinedFictional Example

Visualizing Specificity Assessment Workflows

The following diagrams illustrate the typical workflows for assessing inhibitor specificity.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis biochem_start Purified MetRS Enzyme aminoacylation Aminoacylation Assay (IC50 Determination) biochem_start->aminoacylation aaRS_panel Selectivity Panel (Other aaRS) aminoacylation->aaRS_panel kinase_panel Kinase Panel Screening aminoacylation->kinase_panel specificity_profile Specificity Profile Generation aaRS_panel->specificity_profile kinase_panel->specificity_profile cell_start Cell Lines cetsa CETSA (Target Engagement) cell_start->cetsa proliferation Antiproliferative Assays (Cellular Potency) cell_start->proliferation cetsa->specificity_profile proliferation->specificity_profile

Caption: Workflow for assessing inhibitor specificity.

signaling_pathway Met Methionine MetRS MetRS Met->MetRS ATP ATP ATP->MetRS Met_AMP Met-AMP MetRS->Met_AMP Met_tRNA_Met Met-tRNA(Met) Met_AMP->Met_tRNA_Met tRNA_Met tRNA(Met) tRNA_Met->Met_tRNA_Met Ribosome Ribosome Met_tRNA_Met->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor MetRS Inhibitor Inhibitor->MetRS

Caption: Inhibition of the MetRS pathway.

Comparative Analysis of Methionyl-tRNA Synthetase (MetRS) Inhibitor Mechanisms: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methionyl-tRNA synthetase (MetRS), an essential enzyme responsible for charging tRNA with methionine, has emerged as a compelling target for the development of novel antimicrobial and anti-parasitic agents. Its crucial role in protein synthesis makes it indispensable for cell viability.[1] This guide provides a comparative overview of the mechanisms of various MetRS inhibitors, supported by experimental data, to aid researchers and drug development professionals in this field. We will delve into the different classes of inhibitors, their modes of action, and the experimental protocols used to characterize them.

Mechanism of Action of MetRS Inhibitors

MetRS inhibitors primarily function by disrupting protein synthesis, leading to cell stasis or death.[1] They achieve this by binding to the MetRS enzyme and preventing it from catalyzing the attachment of methionine to its cognate tRNA. Inhibitors can be broadly classified based on their binding site and mechanism of inhibition.

Competitive Inhibition

Competitive inhibitors typically mimic the structure of the natural substrates of MetRS, namely methionine or ATP. They bind to the active site of the enzyme, directly competing with the endogenous substrates. The effectiveness of these inhibitors is dependent on the intracellular concentrations of methionine and ATP.

Uncompetitive Inhibition

Uncompetitive inhibitors bind to the enzyme-substrate complex, i.e., the MetRS-methionyl-adenylate intermediate. This mode of inhibition is often characterized by increased potency at higher substrate concentrations. A notable example is REP8839, which is competitive with respect to methionine and uncompetitive with respect to ATP, meaning high physiological ATP levels can enhance its binding.[2][3]

Allosteric Inhibition

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This class of inhibitors is attractive as they are not in direct competition with the natural substrates, potentially leading to more consistent efficacy.

Comparative Performance of MetRS Inhibitors

The following tables summarize the in vitro efficacy of selected MetRS inhibitors against various pathogens. The data is presented as the half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of the whole organism.

Table 1: In Vitro Activity of MetRS Inhibitors against Bacterial Pathogens

InhibitorTarget OrganismMetRS TypeIC50 (nM)MIC (µg/mL)Citation(s)
REP8839 Staphylococcus aureusMetRS10.01≤0.5[2][4]
Streptococcus pyogenesMetRS1-≤0.25[4]
MRS-2541 Staphylococcus aureusMetRS1<300.125[5]
Streptococcus pyogenesMetRS1-0.063-0.5[5]
Enterococcus speciesMetRS1-0.063-0.5[5]
Linezolid Staphylococcus aureus (MRSA)RibosomeN/A1-4[6][7][8][9]
Vancomycin Staphylococcus aureus (MRSA)Cell WallN/A1-2[7][8][9]

Table 2: In Vitro Activity of MetRS Inhibitors against Protozoan Parasites

InhibitorTarget OrganismIC50 (nM)EC50 (nM)Citation(s)
Compound 1717 Giardia intestinalis-~500[8]
Metronidazole Giardia intestinalisN/A~5000[8]

Experimental Protocols

MetRS Enzyme Kinetics Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against purified MetRS. The assay measures the aminoacylation of tRNA with radiolabeled methionine.

Materials:

  • Purified MetRS enzyme

  • [3H]-L-methionine

  • Total tRNA

  • ATP, MgCl2, KCl, HEPES buffer

  • Test inhibitor

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, ATP, and [3H]-L-methionine.

  • Add varying concentrations of the test inhibitor to the reaction mixture.

  • Initiate the reaction by adding the purified MetRS enzyme and total tRNA.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for bacterial enzymes).

  • At specific time points, quench aliquots of the reaction mixture by spotting them onto glass fiber filters pre-soaked in cold 10% TCA.

  • Wash the filters with cold 5% TCA to remove unincorporated [3H]-L-methionine, followed by an ethanol wash.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Macromolecular Synthesis Assay

This assay determines the effect of a MetRS inhibitor on the synthesis of major macromolecules (DNA, RNA, and protein) in whole bacterial cells.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Radiolabeled precursors: [3H]-thymidine (for DNA), [3H]-uridine (for RNA), and [3H]-leucine (for protein).

  • Growth medium

  • Test inhibitor and control antibiotics (e.g., ciprofloxacin for DNA, rifampicin for RNA, linezolid for protein)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into separate tubes for each radiolabeled precursor and control.

  • Add the test inhibitor at a concentration above its MIC. Add control antibiotics to their respective tubes.

  • Add the respective radiolabeled precursors to each set of tubes.

  • Incubate the cultures at 37°C with shaking.

  • At various time points, remove aliquots and add them to an equal volume of ice-cold 10% TCA to precipitate macromolecules.

  • Collect the precipitate by filtration through glass fiber filters.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Plot the incorporated radioactivity over time for each condition to determine the specific inhibitory effect of the test compound on protein synthesis.[2]

Signaling Pathways and Cellular Responses to MetRS Inhibition

Inhibition of MetRS leads to a depletion of charged methionyl-tRNA, which mimics amino acid starvation. This triggers distinct stress response pathways in prokaryotic and eukaryotic cells.

Bacterial Stringent Response

In bacteria, amino acid starvation activates the stringent response, a global reprogramming of cellular metabolism.[10][11] This is mediated by the alarmone guanosine tetraphosphate and pentaphosphate ((p)ppGpp), which is synthesized by the enzyme RelA upon sensing uncharged tRNA in the ribosome. (p)ppGpp then modulates transcription, downregulating the synthesis of stable RNAs (rRNA, tRNA) and upregulating the expression of amino acid biosynthesis genes to conserve resources and adapt to the nutrient-poor conditions.

stringent_response MetRS_Inhibitor MetRS Inhibitor MetRS MetRS MetRS_Inhibitor->MetRS Inhibits Met_tRNA Methionyl-tRNA (Charged) MetRS->Met_tRNA Produces Uncharged_tRNA Uncharged tRNA Ribosome Ribosome Met_tRNA->Ribosome Utilized in Translation Uncharged_tRNA->Ribosome Accumulates RelA RelA Activation Ribosome->RelA Activates ppGpp (p)ppGpp Synthesis RelA->ppGpp Cellular_Response Stringent Response: - Downregulation of rRNA/tRNA synthesis - Upregulation of amino acid biosynthesis ppGpp->Cellular_Response Mediates

Bacterial Stringent Response Pathway
Eukaryotic Amino Acid Starvation Response

In eukaryotes, the primary response to amino acid starvation is mediated by the GCN2 (General Control Nonderepressible 2) kinase.[12] Uncharged tRNAs activate GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but paradoxically increases the translation of specific mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates genes involved in amino acid synthesis and transport, as well as stress response pathways.

Furthermore, amino acid availability is a key regulator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[13][14] Amino acid starvation leads to the inactivation of mTORC1, a central controller of cell growth and proliferation. This inactivation further contributes to the shutdown of protein synthesis and the activation of catabolic processes like autophagy.

eukaryotic_aa_response cluster_gcn2 GCN2 Pathway cluster_mtor mTORC1 Pathway MetRS_Inhibitor MetRS Inhibitor Uncharged_tRNA Uncharged tRNA Accumulation MetRS_Inhibitor->Uncharged_tRNA GCN2 GCN2 Activation Uncharged_tRNA->GCN2 AA_Sensing Amino Acid Sensing Uncharged_tRNA->AA_Sensing eIF2a eIF2α Phosphorylation GCN2->eIF2a Global_Translation Global Protein Synthesis Inhibition eIF2a->Global_Translation ATF4 ATF4 Translation eIF2a->ATF4 Stress_Response_Genes Upregulation of Amino Acid Synthesis & Stress Response Genes ATF4->Stress_Response_Genes mTORC1 mTORC1 Inactivation AA_Sensing->mTORC1 mTORC1_downstream Inhibition of Cell Growth & Activation of Autophagy mTORC1->mTORC1_downstream

Eukaryotic Amino Acid Starvation Response

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative evaluation of novel MetRS inhibitors is crucial for efficient drug discovery. The following diagram illustrates a typical screening and characterization cascade.

experimental_workflow Primary_Screen Primary Screen: High-Throughput Enzyme Assay (IC50) Hit_Confirmation Hit Confirmation: Dose-Response IC50 Determination Primary_Screen->Hit_Confirmation Selectivity_Panel Selectivity Panel: - Bacterial vs. Human MetRS - Other Aminoacyl-tRNA Synthetases Hit_Confirmation->Selectivity_Panel Cell-based_Assay Whole-Cell Activity: Minimum Inhibitory Concentration (MIC) Selectivity_Panel->Cell-based_Assay MoA_Studies Mechanism of Action Studies: - Macromolecular Synthesis Assay - Enzyme Kinetics (Competitive/Uncompetitive) Cell-based_Assay->MoA_Studies Lead_Optimization Lead Optimization MoA_Studies->Lead_Optimization

MetRS Inhibitor Discovery Workflow

Conclusion

MetRS remains a highly promising target for the development of new therapeutics. Understanding the diverse mechanisms of MetRS inhibitors, coupled with robust and standardized experimental evaluation, is paramount for the successful progression of novel candidates. This guide provides a foundational framework for researchers to compare and characterize MetRS inhibitors, ultimately facilitating the discovery of new drugs to combat infectious diseases.

References

Safety Operating Guide

Proper Disposal of MetRS-IN-1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential guidance on the proper disposal procedures for MetRS-IN-1, a methionyl-tRNA synthetase inhibitor. In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the compound as potentially hazardous, is mandatory.

All chemical waste must be managed in accordance with local, state, and federal regulations. Laboratory personnel should be trained in hazardous waste disposal procedures and always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and its waste products.

Waste Categorization and Handling

Proper segregation of chemical waste is critical to ensure safe disposal. This compound waste should be categorized based on its physical state and potential contamination.

Waste CategoryDescriptionHandling and Storage Container
Solid Waste Unused or expired this compound powder.Clearly labeled, sealed container compatible with chemical solids.
Liquid Waste Solutions containing this compound (e.g., from experiments).Clearly labeled, leak-proof container compatible with the solvent used.
Contaminated Labware Disposable items that have come into contact with this compound (e.g., pipette tips, gloves, vials).Puncture-resistant, sealed container or bag labeled as hazardous waste.

Experimental Protocol: Preparing this compound Waste for Disposal

This protocol outlines the steps for the safe preparation of different forms of this compound waste for collection by environmental health and safety (EHS) personnel.

Materials:

  • Appropriate waste containers (see table above)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Chemical fume hood

Procedure:

  • Risk Assessment: Before handling, review all available information on this compound and the solvents being used. Perform all waste handling procedures within a certified chemical fume hood.

  • Solid Waste:

    • Carefully transfer any unused or expired solid this compound into a designated solid chemical waste container.

    • Avoid creating dust.

    • Securely close the container.

    • Affix a completed hazardous waste label to the container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated liquid chemical waste container.

    • Do not mix incompatible waste streams.

    • Leave at least 10% headspace in the container to allow for expansion.

    • Securely cap the container.

    • Affix a completed hazardous waste label, identifying all chemical components and their approximate concentrations.

  • Contaminated Labware:

    • Collect all disposable items that have come into contact with this compound in a designated puncture-resistant container or a durable, sealed bag.

    • Affix a hazardous waste label to the container or bag.

  • Storage:

    • Store all waste containers in a designated, well-ventilated, and secure waste accumulation area, segregated by hazard class.

    • Follow institutional guidelines for waste storage time limits.

  • Disposal Request:

    • Arrange for the collection of the hazardous waste through your institution's EHS department.

Disposal Workflows

The following diagrams illustrate the logical steps for the proper disposal of this compound in various forms.

Solid_Waste_Disposal Start Solid this compound Waste Container Place in a labeled, sealed solid waste container Start->Container Storage Store in designated hazardous waste area Container->Storage EHS_Pickup Arrange for EHS pickup Storage->EHS_Pickup

Caption: Disposal workflow for solid this compound waste.

Liquid_Waste_Disposal Start Liquid this compound Waste (e.g., solutions) Container Collect in a labeled, leak-proof liquid waste container Start->Container Storage Store in designated hazardous waste area Container->Storage EHS_Pickup Arrange for EHS pickup Storage->EHS_Pickup

Caption: Disposal workflow for liquid this compound waste.

Contaminated_Labware_Disposal Start Contaminated Labware (gloves, pipette tips, etc.) Container Place in a labeled, puncture-resistant container Start->Container Storage Store in designated hazardous waste area Container->Storage EHS_Pickup Arrange for EHS pickup Storage->EHS_Pickup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.